5-Methyl-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
5-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRXQSHUXIJOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030688 | |
| Record name | 5-Methyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-70-4 | |
| Record name | 5-Methyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxazolidinone, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1072-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1072-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methyl-1,3-oxazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. This document details the compound's structural features, physicochemical characteristics, and spectral data. Furthermore, it presents detailed experimental protocols for its synthesis, purification, and analysis. The guide also explores its role as a crucial pharmacophore in oxazolidinone antibiotics and its application as a chiral auxiliary in stereoselective reactions, complete with diagrams illustrating key mechanisms and workflows. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound is a five-membered heterocyclic compound belonging to the oxazolidinone class. The oxazolidinone ring system is a prominent scaffold in medicinal chemistry, most notably as the core pharmacophore of a class of antibiotics that combat multi-drug resistant Gram-positive bacteria.[1][2] The substitution at the 5-position of the oxazolidinone ring has been a key area of investigation in the development of new antibacterial agents, with the methyl group influencing the compound's biological activity and pharmacokinetic properties.[1][3] Beyond its medicinal applications, this compound, particularly in its enantiomerically pure forms, serves as a valuable chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled synthesis of complex molecules.[4][5][6]
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. It is important to note that this compound exists as a racemate and as individual enantiomers, (R)- and (S)-5-Methyl-1,3-oxazolidin-2-one, which may have different physical properties, such as optical rotation.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇NO₂ | |
| Molecular Weight | 101.10 g/mol | |
| CAS Number | 1072-70-4 (racemic) | |
| Appearance | Varies; can be a solid or liquid at room temperature | |
| Melting Point | Data not consistently available for the racemate | |
| Boiling Point | Data not consistently available for the racemate | |
| Solubility | Soluble in many organic solvents | |
| Density | Data not consistently available | |
| pKa | Estimated to be around 12-13 |
Spectral Data
The structural characterization of this compound is typically achieved through various spectroscopic techniques.
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR (CDCl₃) | Signals corresponding to the methyl group protons (doublet), the methine proton at C5 (multiplet), and the methylene protons at C4 (multiplets). The NH proton typically appears as a broad singlet. The specific chemical shifts and coupling constants are dependent on the solvent and the stereochemistry of the molecule. | [7] |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon (C2), the methine carbon (C5), the methylene carbon (C4), and the methyl carbon. | [7] |
| FT-IR (KBr or neat) | A strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1730-1760 cm⁻¹. An N-H stretching vibration is also observable around 3200-3300 cm⁻¹. | [8] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. | [9] |
Experimental Protocols
Synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one from L-Alanine
This protocol describes a common method for the enantioselective synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one starting from the readily available amino acid, L-alanine.[10][11][12]
Workflow for the Synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one
Caption: Synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one from L-Alanine.
Methodology:
-
Reduction of L-Alanine to (S)-2-Aminopropan-1-ol:
-
Suspend L-alanine in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LAH) in THF to the suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude (S)-2-aminopropan-1-ol.
-
-
Cyclization to (S)-5-Methyl-1,3-oxazolidin-2-one:
-
Dissolve the crude (S)-2-aminopropan-1-ol in a suitable solvent such as toluene or dioxane.
-
Add a cyclizing agent, such as diethyl carbonate or a phosgene equivalent (e.g., triphosgene), to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
-
Purification by Column Chromatography
Workflow for Purification
References
- 1. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of varied substituents on the antibacterial activity of triazolylmethyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chimia.ch [chimia.ch]
- 12. The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters | CHIMIA [chimia.ch]
Synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one from L-Alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one, a valuable chiral building block in medicinal chemistry and asymmetric synthesis, starting from the readily available amino acid L-alanine. This document details the primary synthetic strategies, provides comprehensive experimental protocols for the key transformations, and presents quantitative data in a clear, tabular format for easy comparison.
Introduction
(S)-5-Methyl-1,3-oxazolidin-2-one is a chiral auxiliary and a key intermediate in the synthesis of various pharmaceuticals. Its synthesis from L-alanine, a natural and inexpensive starting material, offers a reliable and stereospecific route to this important molecule. The general synthetic pathway involves a two-step sequence: the reduction of the carboxylic acid functionality of L-alanine to yield L-alaninol, followed by the cyclization of the resulting amino alcohol to form the target oxazolidinone ring. This guide will explore the common reagents and conditions for each of these critical steps.
Synthetic Pathways
The conversion of L-alanine to (S)-5-Methyl-1,3-oxazolidin-2-one is primarily achieved through the intermediate L-alaninol. Two main synthetic routes with variations in reagents and conditions are prominently featured in the literature.
Route 1: Reduction of L-Alanine followed by Cyclization
This is the most direct route, involving the reduction of the carboxylic acid of L-alanine to a primary alcohol, followed by cyclization with a suitable carbonylating agent.
Caption: Overall synthetic workflow from L-Alanine.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one from L-alanine.
Step 1: Reduction of L-Alanine to L-Alaninol
The reduction of the carboxylic acid group of L-alanine to a primary alcohol is a critical first step. Lithium aluminum hydride (LAH) is a highly effective reagent for this transformation. An alternative method involves the esterification of L-alanine followed by reduction with sodium borohydride.
Protocol 1: Using Lithium Aluminum Hydride (LAH)
-
Reaction: L-Alanine → L-Alaninol
-
Reagents and Materials:
-
L-Alanine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous potassium carbonate solution
-
Argon or Nitrogen atmosphere
-
Ice/water bath
-
-
Procedure:
-
Suspend lithium aluminum hydride (1.95 eq.) in dry THF under an inert atmosphere (argon) and cool the suspension to 0 °C using an ice/water bath.[1]
-
Slowly add solid L-alanine (1.0 eq.) in portions to the stirred suspension.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux overnight.[1]
-
Cool the reaction mixture in an ice/water bath and cautiously quench the excess LAH by the very slow dropwise addition of a saturated aqueous solution of potassium carbonate.[1]
-
Filter the resulting mixture to remove the aluminum salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation to obtain L-alaninol as a colorless oil.[1]
-
Protocol 2: Via Esterification and Sodium Borohydride Reduction
-
Reaction: L-Alanine → L-Alanine Ester Hydrochloride → L-Alaninol
-
Reagents and Materials:
-
L-alanine
-
Thionyl chloride (SOCl₂)
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate
-
-
Procedure:
-
Esterification: Prepare L-alanine ethyl ester hydrochloride by reacting L-alanine with thionyl chloride in ethanol.
-
Reduction: Dissolve sodium borohydride (3.0 eq.) in cold water.
-
Prepare a solution of L-alanine ethyl ester hydrochloride (1.0 eq.) in ethanol.
-
Add the L-alanine ethyl ester hydrochloride solution dropwise to the sodium borohydride solution at 20 °C over 5 hours.
-
Age the reaction mixture at 20-28 °C to ensure completion.
-
Decompose excess NaBH₄ with acetone.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to yield L-alaninol.
-
Step 2: Cyclization of L-Alaninol to (S)-5-Methyl-1,3-oxazolidin-2-one
The final step is the formation of the oxazolidinone ring from L-alaninol. Diethyl carbonate is a commonly used and relatively safe reagent for this cyclization. The reaction can be performed with or without a catalyst.
Protocol 3: Using Diethyl Carbonate
-
Reaction: L-Alaninol → (S)-5-Methyl-1,3-oxazolidin-2-one
-
Reagents and Materials:
-
L-Alaninol
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃) (optional, as catalyst)
-
-
Procedure:
-
Combine L-alaninol (1.0 eq.) and diethyl carbonate (1.5-2.0 eq.).
-
Add a catalytic amount of potassium carbonate (e.g., 0.1 eq.).
-
Heat the mixture, typically at a temperature sufficient to drive off the ethanol byproduct (e.g., 120-140 °C).
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, remove the excess diethyl carbonate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
-
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Reduction of L-Alanine to L-Alaninol
| Method | Reducing Agent | Substrate | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Direct Reduction | LiAlH₄ | L-Alanine | THF | Overnight | Reflux | 77 | [1] |
| Ester Reduction | NaBH₄ | L-Alanine ethyl ester HCl | Ethanol/Water | 5 hours (addition) | 20-28 °C | 50-68 |
Table 2: Cyclization of L-Alaninol to (S)-5-Methyl-1,3-oxazolidin-2-one
| Carbonylating Agent | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Diethyl Carbonate | K₂CO₃ | Neat | Not specified | Elevated | Excellent (qualitative) | |
| Diethyl Carbonate | NaOMe | Neat (MW) | 10-20 min | 125-135 °C | High (analogous systems) |
Reaction Mechanisms
The synthesis involves two fundamental organic transformations: reduction and cyclization.
Caption: Simplified reaction mechanism overview.
Conclusion
The synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one from L-alanine is a well-established and efficient process. The two-step approach involving reduction to L-alaninol followed by cyclization offers high yields and preserves the stereochemical integrity of the chiral center. The choice of reagents, particularly for the reduction step, allows for flexibility based on available laboratory resources and safety considerations. This guide provides the necessary technical details for researchers and drug development professionals to successfully synthesize this valuable chiral building block for their applications.
References
Spectroscopic Profile of 5-Methyl-1,3-oxazolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Methyl-1,3-oxazolidin-2-one (CAS No. 1072-70-4). The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings, particularly in the field of medicinal chemistry where the oxazolidinone core is a key pharmacophore.
Molecular Structure and Properties
Molecular Formula: C₄H₇NO₂ Molecular Weight: 101.10 g/mol
Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C=O (C2) |
| Data not available | -CH- (C5) |
| Data not available | -CH₂- (C4) |
| Data not available | -CH₃ |
Note: As with the ¹H NMR data, experimentally determined ¹³C NMR data is not publicly accessible. Based on related oxazolidinone structures, the carbonyl carbon (C2) is expected to have a chemical shift in the range of 155-165 ppm. The C5 and C4 carbons would appear further upfield, followed by the methyl carbon.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | N-H Stretch |
| Data not available | - | C-H Stretch (Aliphatic) |
| Data not available | - | C=O Stretch (Urethane) |
| Data not available | - | C-N Stretch |
| Data not available | - | C-O Stretch |
Note: While the availability of an FTIR spectrum is mentioned in some databases, the actual peak data is not provided. Key expected absorptions include a strong carbonyl (C=O) stretch characteristic of the urethane group (around 1750 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and various C-H, C-N, and C-O stretching and bending vibrations.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available | - | [M]⁺ |
| Data not available | - | Fragment Ions |
Note: The availability of GC-MS data has been indicated in public databases, but the specific mass-to-charge ratios and their relative intensities are not publicly detailed. The molecular ion peak [M]⁺ would be expected at m/z = 101. Common fragmentation patterns for oxazolidinones would involve the loss of the methyl group, CO₂, and other small fragments.
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data for this compound are not available in the public domain. However, the following are general methodologies that would be appropriate for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film could be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet would be prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk. The spectrum would typically be recorded over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data would likely be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound would be introduced into the GC, where it is vaporized and separated from any impurities on a capillary column (e.g., a DB-5 or equivalent). The separated compound would then be introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a small organic molecule like this compound.
Caption: Workflow for Spectroscopic Characterization.
The Elusive Crystal Structure of 5-Methyl-1,3-oxazolidin-2-one: A Technical Guide Based on Analogous Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-1,3-oxazolidin-2-one is a heterocyclic compound of interest in medicinal and synthetic chemistry. A comprehensive search of publicly available crystallographic databases reveals that the specific crystal structure of this compound has not yet been reported. This technical guide, therefore, provides an in-depth analysis of the crystallographic features of closely related oxazolidinone derivatives to infer the likely structural characteristics of the target molecule. By examining the crystal structures of analogous compounds, this paper presents key geometric parameters, details common experimental protocols for crystal structure determination, and outlines the typical workflow in X-ray crystallography. This information serves as a valuable resource for researchers working with this class of compounds, offering insights into their solid-state properties and a framework for future crystallographic studies.
Introduction to the 1,3-Oxazolidin-2-one Scaffold
The 1,3-oxazolidin-2-one ring is a five-membered heterocycle that is a key structural motif in a variety of biologically active molecules.[1] Notably, it forms the core of the oxazolidinone class of antibiotics, such as linezolid, which are crucial in combating multidrug-resistant Gram-positive bacteria.[2] The therapeutic importance of this scaffold has driven significant research into its synthesis and biological activity. The substituent at the 5-position, in this case a methyl group, can introduce chirality, which is often critical for pharmacological activity. Understanding the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships and for the rational design of new therapeutic agents.
Despite its significance, a definitive crystal structure for the specific compound this compound is not available in the Cambridge Crystallographic Data Centre (CCDC) or other public repositories as of the latest searches. This guide will, therefore, leverage the available data from structurally similar compounds to provide a robust understanding of its expected solid-state conformation.
Crystallographic Data of Analogous Structures
To approximate the crystal structure of this compound, we have summarized the crystallographic data from several closely related compounds. The selected analogs feature the core oxazolidinone ring and, in some cases, substitution at similar positions. The data presented in Table 1 includes key unit cell parameters, space groups, and data collection details, offering a comparative overview.
Table 1: Crystallographic Data for Selected Oxazolidinone Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 3-Acetyloxazolidin-2-one | C₅H₇NO₃ | Monoclinic | Pn | 5.176(2) | 8.825(4) | 6.447(3) | 108.06(2) | 279.7(2) | 2 | [1] |
| (4R,5S)-4-Methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one | C₁₁H₁₃NO₃S | Orthorhombic | P2₁2₁2₁ | 6.1605(4) | 11.8490(8) | 15.3861(11) | 90 | 1123.12(13) | 4 | [3] |
| (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone | C₁₃H₁₃ClFNO₄ | Monoclinic | P2₁ | 10.4284(3) | 5.6558(2) | 12.1812(4) | 106.337(1) | 689.11(4) | 2 | [4] |
| (2S,4S)-3-Acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one | C₁₁H₁₇NO₃ | Monoclinic | P2₁ | 6.0628(2) | 8.7653(3) | 11.4000(4) | 103.538(2) | 588.99(4) | 2 |
Note: The table presents a selection of related structures to provide a basis for understanding the likely crystallographic parameters of this compound. The diversity in substituents will influence the crystal packing and unit cell dimensions.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement. The following sections detail typical methodologies employed for oxazolidinone derivatives, based on the cited literature.
Synthesis and Crystallization
The synthesis of oxazolidinone derivatives often involves the cyclization of an appropriate amino alcohol with a carbonylating agent. For substituted oxazolidinones, chiral precursors are frequently used to achieve enantiomeric purity.
A general synthetic approach, as described for related compounds, involves the reaction of an amino acid with an aldehyde to form a Schiff base intermediate. This is followed by reaction with an acid chloride to form the heterocyclic ring. The final product is then purified, typically by chromatography, and crystallized.
Crystallization is a critical step, and various techniques are employed to obtain single crystals of sufficient quality for X-ray diffraction. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. For example, fractional crystallization is often used to separate diastereomers.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray diffraction analysis. The crystal is cooled to a low temperature (e.g., 100 K or 120 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.[4]
Data collection involves rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays. Modern diffractometers equipped with CCD or CMOS detectors are typically used for this purpose.[3]
The collected diffraction data is then processed to determine the unit cell parameters and the space group of the crystal. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[1][3] During refinement, the positions and anisotropic displacement parameters of non-hydrogen atoms are adjusted to best fit the experimental data. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]
Visualizing the Crystallography Workflow
The process of determining a crystal structure follows a logical progression from chemical synthesis to the final structural analysis. The following diagram illustrates this general workflow.
References
An In-depth Technical Guide to 5-Methyl-1,3-oxazolidin-2-one Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals
The 5-methyl-1,3-oxazolidin-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, ranging from potent antibacterial agents to promising anticancer therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of this compound derivatives and their analogs, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Synthesis of this compound Derivatives
A variety of synthetic strategies have been developed for the preparation of this compound derivatives, allowing for diverse substitutions on the core structure. These methods include classical cyclization reactions, stereoselective approaches, and modern catalytic techniques.
General Synthetic Routes
One common approach involves the cyclization of β-amino alcohols with phosgene or its equivalents. For instance, (S)-alaninol can be treated with a carbonyl source to yield the corresponding (S)-5-methyl-1,3-oxazolidin-2-one. Modifications at the N3 position are often achieved through N-arylation reactions using aryl halides under palladium catalysis.
Microwave-assisted synthesis has emerged as an efficient method for the rapid preparation of oxazolidin-2-one derivatives. This technique often leads to higher yields and shorter reaction times compared to conventional heating methods.
Stereoselective Synthesis
The stereochemistry at the C5 position is crucial for the biological activity of many oxazolidinone derivatives. Stereoselective synthetic methods are therefore of paramount importance. One such method involves the asymmetric aldol reaction followed by a modified Curtius rearrangement, which provides access to a range of enantiomerically pure 4,5-disubstituted oxazolidin-2-ones.
Biological Activities
Derivatives of this compound and its analogs exhibit a wide array of pharmacological properties, with antibacterial and anticancer activities being the most extensively studied.
Antibacterial Activity
The oxazolidinone class of antibiotics, which includes the FDA-approved drug linezolid, are potent inhibitors of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex.[1] Derivatives of this compound have been extensively investigated for their antibacterial efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected this compound Derivatives against Gram-Positive Bacteria
| Compound | R Group at N3 | S. aureus (ATCC 29213) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | Reference |
| Linezolid | 3-fluoro-4-morpholinophenyl | 1.0 - 4.0 | 0.5 - 4.0 | 1.0 - 4.0 | [2] |
| Tedizolid | 4-(pyridin-2-yl)phenyl | 0.25 - 0.5 | 0.25 - 0.5 | 0.5 - 1.0 | [2] |
| Compound 8c | Fused benzoxazinone | <1 | <1 | <1 | [3] |
| Compound 12a | Fused benzoxazinone with acetamide side chain | <1 | <1 | <1 | [3] |
| Compound 12g | Fused benzoxazinone with methyl carbamate side chain | <0.5 | <0.5 | <0.5 | [3] |
| Compound 12h | Fused benzoxazinone with thioacetamide side chain | <0.125 | <0.125 | <0.125 | [3] |
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Certain derivatives have shown significant cytotoxicity against various cancer cell lines, including breast, cervical, and prostate cancer.[4] The mechanism of action for some of these compounds involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[5]
Table 2: In Vitro Cytotoxicity (IC50) of Selected 5-(Carbamoylmethylene)-oxazolidin-2-one Derivatives
| Compound | R1 | R2 | R3 | R4 | MCF-7 IC50 (µM) | HeLa IC50 (µM) | Reference |
| OA | H | H | Et | Et | >100 | >100 | |
| OB | Me | Me | Et | Et | 75.32 | 89.11 | |
| OC | Bn | H | Et | Et | 88.19 | >100 | |
| OI | Bn | Me | Et | Et | 17.66 | 31.10 | |
| Doxorubicin | - | - | - | - | 0.89 | 1.21 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one
This protocol describes a microwave-assisted synthesis.
Materials:
-
(S)-phenylalaninol
-
Diethyl carbonate
-
Sodium methoxide
-
Microwave reactor
-
Silica gel for column chromatography
-
Hexane and ethyl acetate
Procedure:
-
In a 10 mL microwave reactor vessel, combine (S)-phenylalaninol (1.00 g, 6.61 mmol), diethyl carbonate (1.17 g, 9.92 mmol), and sodium methoxide (0.017 g, 0.33 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 125-135 °C for a specified time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield the desired (S)-4-benzyl-1,3-oxazolidin-2-one.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[6][7][8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, protected from light.
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[4][9]
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Synthesized compounds (dissolved in a suitable solvent)
-
96-well microplate
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of compounds on the cell cycle distribution of cancer cells.[1][9][10]
Materials:
-
Cancer cells treated with the compound of interest
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is a common method to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.[6][11][12][13]
Materials:
-
Treated and control cells
-
JC-1 staining solution
-
Assay buffer or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the test compound for the desired time. Include a positive control for depolarization (e.g., CCCP).
-
Incubate the cells with the JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37 °C.
-
Wash the cells with assay buffer or PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism of Action
Certain 5-(carbamoylmethylene)-oxazolidin-2-one derivatives have been shown to induce apoptosis in cancer cells through a mechanism involving the intrinsic mitochondrial pathway.[5] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a disruption of the mitochondrial membrane potential (ΔΨm). The loss of ΔΨm results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Caption: Intrinsic apoptosis pathway induced by certain oxazolidinone derivatives.
Antibacterial Mechanism of Action
The primary mechanism of action for oxazolidinone antibiotics is the inhibition of bacterial protein synthesis. This is achieved by binding to the 23S ribosomal RNA of the 50S subunit, which interferes with the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis.
Caption: Mechanism of bacterial protein synthesis inhibition by oxazolidinones.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of its synthesis allows for the creation of diverse libraries of compounds with a wide range of biological activities. The well-established antibacterial properties, coupled with the emerging potential in cancer therapy, underscore the importance of continued research in this area. This guide provides a foundational resource for scientists and researchers to build upon in their efforts to develop novel and effective drugs based on this remarkable heterocyclic core.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Anti-Varicella-Zoster and Antimicrobial Activity of (Isoxazolidin-3-yl)Phosphonate Conjugates of N1-Functionalised Quinazoline-2,4-Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. 101.200.202.226 [101.200.202.226]
An In-depth Technical Guide to the Mechanism of Action of Oxazolidinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolidinones are a critical class of synthetic antibiotics effective against a range of multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, targeting an early stage of protein synthesis, distinguishes them from other ribosome-targeting antibiotics and provides a valuable therapeutic option in the face of growing antimicrobial resistance. This technical guide provides a comprehensive overview of the molecular mechanism of oxazolidinone action, detailing their interaction with the bacterial ribosome, the specific inhibition of the translation initiation complex, and the molecular basis of resistance. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of Protein Synthesis Initiation
Oxazolidinones exert their bacteriostatic effect by inhibiting bacterial protein synthesis.[1] Unlike many other protein synthesis inhibitors that interfere with the elongation phase, oxazolidinones uniquely target the initiation phase of translation.[2][3] This distinct mechanism is a key factor in their effectiveness against bacteria that have developed resistance to other classes of antibiotics.[2]
The primary target of oxazolidinones is the 50S subunit of the bacterial ribosome.[4][5][6] They bind to a specific site within the peptidyl transferase center (PTC), a highly conserved region of the 23S rRNA responsible for catalyzing peptide bond formation.[7][8][9] This binding pocket is located at the A-site of the PTC.[6][9]
By occupying this critical location, oxazolidinones sterically hinder the proper positioning of the initiator fMet-tRNA (N-formylmethionyl-tRNA) in the P-site and the incoming aminoacyl-tRNA in the A-site.[6][9][10] This interference prevents the formation of the functional 70S initiation complex, which is the essential first step in protein synthesis.[11][12][13] The inability to form this complex effectively halts the translation of mRNA into proteins, leading to the cessation of bacterial growth.[14]
Recent studies using techniques like cryo-electron microscopy (cryo-EM) have provided high-resolution structural insights into the oxazolidinone binding site.[5][12] These studies have revealed that the binding of oxazolidinones stabilizes a non-productive conformation of the 23S rRNA, further contributing to the inhibition of peptide bond formation.[9]
Quantitative Data on Oxazolidinone Activity
The potency of oxazolidinone compounds is typically quantified through various in vitro assays. The following tables summarize key quantitative data for prominent oxazolidinones, including Minimum Inhibitory Concentrations (MICs), 50% inhibitory concentrations (IC50s), and dissociation constants (Kd).
Table 1: Minimum Inhibitory Concentrations (MICs) of Linezolid and Tedizolid against Key Gram-Positive Pathogens
| Compound | Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Linezolid | Methicillin-Resistant S. aureus (MRSA) | 1.5 | 2 | [6][15] |
| Tedizolid | Methicillin-Resistant S. aureus (MRSA) | 0.25 | 0.4 - 0.5 | [6][15][16] |
| Linezolid | Linezolid-Resistant S. aureus (MLRSA) | - | ≥ 8 | [6][15] |
| Tedizolid | Linezolid-Resistant S. aureus (MLRSA) | 0.75 | 1 | [6][15] |
| Linezolid | Vancomycin-Resistant Enterococcus (VRE) | 2 | 2 | [16] |
| Tedizolid | Vancomycin-Resistant Enterococcus (VRE) | 0.5 | 0.5 | [16] |
Table 2: In Vitro Inhibition and Binding Affinity Data for Oxazolidinone Compounds
| Compound | Assay | Target Organism/System | Value | Unit | Reference(s) |
| Eperezolid | Ribosome Binding (Kd) | E. coli 50S subunit | ~20 | µM | [4] |
| Linezolid | Cell-Free Transcription-Translation (IC50) | E. coli S30 extract | 1.8 | µM | [17] |
| Eperezolid | Cell-Free Transcription-Translation (IC50) | E. coli S30 extract | 2.5 | µM | [17] |
| Linezolid | 70S Initiation Complex Formation (IC50) | E. coli | 110 - 130 | µM | [17] |
| Linezolid | 70S Initiation Complex Formation (IC50) | S. aureus | 116 | µM | [17] |
| PNU-176798 | 70S Initiation Complex Formation (IC50) | E. coli | 32 | µM | [18] |
| PNU-100766 (Linezolid) | 70S Initiation Complex Formation (IC50) | E. coli | 152 | µM | [18] |
| PNU-176798 | EF-G Mediated Translocation (IC50) | E. coli | 8 | µM | [18] |
| PNU-140693 | EF-G Mediated Translocation (IC50) | E. coli | 41 | µM | [18] |
| PNU-100766 (Linezolid) | EF-G Mediated Translocation (IC50) | E. coli | 110 | µM | [18] |
Experimental Protocols
Ribosome Binding Assay (Filter Binding Method)
This protocol details a method to determine the binding affinity of a radiolabeled oxazolidinone to bacterial ribosomes.
Materials:
-
Radiolabeled oxazolidinone (e.g., [14C]eperezolid)
-
Purified 70S ribosomes or 50S and 30S subunits from the target bacterium (e.g., E. coli)
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl2, 150 mM NH4Cl)
-
Nitrocellulose filters (0.45 µm pore size)
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing a fixed concentration of ribosomes (e.g., 2.2 nmol/ml of 50S subunits) and varying concentrations of the radiolabeled oxazolidinone in binding buffer.
-
To determine non-specific binding, prepare a parallel set of reactions containing a large excess of the corresponding unlabeled oxazolidinone.
-
Incubate the reaction mixtures at 37°C for 15 minutes to allow binding to reach equilibrium.
-
Stop the reaction by adding ice-cold binding buffer.
-
Rapidly filter the reaction mixtures through nitrocellulose filters. The ribosomes and any bound ligand will be retained on the filter, while the unbound ligand will pass through.
-
Wash the filters with an adequate volume of cold binding buffer to remove any remaining unbound ligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radiolabeled oxazolidinone using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration.
-
Analyze the specific binding data using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[4]
In Vitro Translation Inhibition Assay
This protocol describes a method to assess the inhibitory effect of oxazolidinones on bacterial protein synthesis in a cell-free system.
Materials:
-
E. coli S30 extract system for circular DNA
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
mRNA template (e.g., phage MS2 RNA)
-
Amino acid mixture (including a radiolabeled amino acid like [35S]methionine)
-
Oxazolidinone compound dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Set up in vitro transcription-translation reactions using the E. coli S30 extract system according to the manufacturer's instructions.
-
Add varying concentrations of the oxazolidinone compound to the reaction mixtures. Include a vehicle control (solvent only).
-
Initiate the reaction by adding the plasmid DNA or mRNA template.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.
-
Stop the reactions by adding an equal volume of cold 10% TCA to precipitate the newly synthesized proteins.
-
Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs.
-
Cool the samples on ice and collect the precipitated protein by vacuum filtration onto glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and measure the amount of incorporated radiolabeled amino acid using a scintillation counter.
-
Calculate the percentage of inhibition for each oxazolidinone concentration relative to the vehicle control and determine the IC50 value.[17][19]
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Oxazolidinone Complexes
This protocol provides a general workflow for the structural determination of oxazolidinone-ribosome complexes using single-particle cryo-EM.
Materials:
-
Purified 70S ribosomes from the target bacterium (e.g., MRSA)
-
Oxazolidinone compound
-
Cryo-EM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Transmission Electron Microscope (TEM) equipped with a direct electron detector
-
Image processing software (e.g., RELION, cryoSPARC)
Procedure:
-
Complex Formation: Incubate purified 70S ribosomes with a molar excess of the oxazolidinone compound (e.g., 10 µM final concentration) at 37°C for 15 minutes, followed by incubation on ice for 1 hour.[5][12]
-
Grid Preparation and Vitrification:
-
Glow-discharge the cryo-EM grids to make them hydrophilic.
-
Apply a small volume (3-4 µL) of the ribosome-oxazolidinone complex solution to the grid.
-
Blot the grid with filter paper to create a thin film of the solution.
-
Plunge-freeze the grid in liquid ethane using a vitrification apparatus.[20]
-
-
Data Collection:
-
Load the vitrified grids into the TEM.
-
Collect a large dataset of high-resolution images (micrographs) of the ribosome particles using a direct electron detector.
-
-
Image Processing:
-
Perform motion correction on the raw micrographs.
-
Use automated particle picking software to select individual ribosome particles from the micrographs.
-
Perform 2D classification to sort the particles into different orientational classes and remove poor-quality particles.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the ribosome-oxazolidinone complex.[20]
-
-
Model Building and Analysis:
-
Build an atomic model of the ribosome and the bound oxazolidinone into the cryo-EM density map.
-
Refine the model and analyze the interactions between the oxazolidinone and the ribosomal components.
-
Visualization of Key Pathways and Concepts
Mechanism of Action of Oxazolidinones
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. seq.es [seq.es]
- 7. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Detecting mutations that confer oxazolidinone resistance in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Activity of linezolid and tedizolid against clinical isolates of methicillin-resistant and methicillin and linezolid resistant Staphylococcus aureus: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Solubility of 5-Methyl-1,3-oxazolidin-2-one in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-1,3-oxazolidin-2-one in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility and subsequent quantification of the analyte. The methodologies described herein are based on established principles of physical chemistry and analytical science, offering a robust framework for researchers and drug development professionals.
Introduction to this compound
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and as a chiral auxiliary in asymmetric synthesis. Understanding its solubility in a range of organic solvents is crucial for its synthesis, purification, formulation, and various downstream applications. The polarity and hydrogen bonding capabilities of the oxazolidinone ring, combined with the methyl substituent, influence its interaction with different solvent classes.
Experimental Determination of Solubility
The solubility of this compound can be experimentally determined using several well-established methods. The choice of method depends on factors such as the required accuracy, the amount of substance available, and the properties of the solvent. Two common and reliable methods are the Isothermal Saturation Method and the Gravimetric Method.
Isothermal Saturation Method
The isothermal saturation method is a widely used technique for determining the equilibrium solubility of a solid in a liquid at a constant temperature.
-
Apparatus:
-
Constant temperature water bath or incubator
-
Glass vials or flasks with tight-fitting caps
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument for quantification (e.g., HPLC, GC)
-
-
Procedure:
-
An excess amount of solid this compound is added to a known volume of the selected organic solvent in a glass vial.
-
The vial is tightly sealed to prevent solvent evaporation.
-
The mixture is placed in a constant temperature bath and agitated using a magnetic stirrer for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined experimentally (e.g., by taking samples at different time points until the concentration remains constant).
-
Once equilibrium is reached, the stirring is stopped, and the suspension is allowed to settle for a predetermined time to allow the undissolved solid to sediment.
-
A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved particles.
-
An accurately measured aliquot of the clear, saturated solution is then diluted with a suitable solvent to a concentration within the calibration range of the analytical method.
-
The concentration of this compound in the diluted sample is determined using a validated analytical method (see Section 3).
-
The solubility is calculated based on the measured concentration and the dilution factor.
-
Caption: Workflow for the Isothermal Saturation Method.
Gravimetric Method
The gravimetric method is a simpler, albeit potentially less precise, method that involves determining the mass of the solute dissolved in a known mass of the saturated solution.
-
Apparatus:
-
Constant temperature water bath or incubator
-
Glass vials or flasks with tight-fitting caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Drying oven
-
-
Procedure:
-
Prepare a saturated solution of this compound in the desired solvent at a constant temperature as described in the Isothermal Saturation Method (Steps 1-3).
-
Carefully weigh an empty, dry container (e.g., a watch glass or a small beaker).
-
Withdraw a known volume of the clear supernatant and transfer it to the pre-weighed container.
-
Weigh the container with the saturated solution to determine the total mass of the solution.
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.
-
Once the solvent is completely evaporated, cool the container in a desiccator and weigh it to determine the mass of the dissolved solid.
-
The solubility can be expressed as grams of solute per 100 grams of solvent.
-
Stability and Storage of 5-Methyl-1,3-oxazolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Methyl-1,3-oxazolidin-2-one. Due to the limited availability of specific stability data for this compound, this guide also draws upon information from related oxazolidinone structures and general principles of stability testing to provide a thorough understanding for handling, storage, and experimental design.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO₂ | [1] |
| Molecular Weight | 101.10 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Melting Point | 16 °C | [2] |
| Boiling Point | 305 °C (calculated) | [2] |
| Flash Point | 140.5 °C | [2] |
| Auto-ignition Temperature | 378 °C | [2] |
| Density | 1.177 g/cm³ at 20 °C | [2] |
| Solubility in Water | Miscible in any ratio at 20 °C | [2] |
| log Pow | -0.73 at 23 °C | [2] |
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to maintaining the integrity of this compound.
Storage:
-
General: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Temperature: While stable under standard ambient conditions, some sources recommend storage at temperatures below -15°C for long-term stability. Short-term storage between -15°C and 40°C is also cited.
-
Inert Atmosphere: For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential oxidation or moisture-induced hydrolysis.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
Handling:
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles, to prevent skin and eye contact.[3] The compound is classified as causing serious eye damage.[1]
Stability Profile
The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. While specific quantitative data for this molecule is scarce, the following sections outline its expected stability based on the behavior of related oxazolidinone compounds.
Thermal Stability
This compound is considered to be relatively stable at ambient temperatures. However, elevated temperatures can lead to decomposition. One source noted that a "limited stability and a thermal change of the test item" prevented the determination of its normal boiling point, suggesting that decomposition may occur at higher temperatures.[2] The auto-ignition temperature is reported to be 378°C.[2] Thermal decomposition of related oxazolidinone-containing structures can lead to the release of carbon oxides and nitrogen oxides.
Hydrolytic Stability
The oxazolidinone ring is susceptible to hydrolysis, particularly under strong basic or acidic conditions.
-
Acidic Conditions: Under acidic conditions, the primary degradation pathway for N-substituted oxazolidinones can involve the hydrolysis of the substituent. For the parent this compound, acid-catalyzed hydrolysis of the cyclic carbamate is possible, though it generally requires stringent conditions.
-
Basic Conditions: Strong basic conditions can promote the hydrolysis of the cyclic carbamate (the oxazolidinone ring), leading to ring-opening and the formation of an amino alcohol derivative.[3] This is a common degradation pathway for oxazolidinones.
Studies on other oxazolidine derivatives have shown that the rate of hydrolysis is influenced by substituents on the ring.[4] For this compound, the methyl group at the 5-position may have a minor influence on the rate of hydrolysis compared to unsubstituted oxazolidin-2-one.
Photostability
Oxidative Stability
This compound should be protected from strong oxidizing agents. Oxidative degradation of oxazolidinone-containing molecules can occur, and the degradation pathway and rate can be influenced by pH.[7]
Potential Degradation Pathways
Based on the known chemistry of the oxazolidinone ring system, a potential degradation pathway under hydrolytic conditions is proposed below. The primary degradation route is expected to be the hydrolysis of the carbamate bond, leading to the ring-opened product, 1-amino-2-propanol.
Caption: Potential hydrolytic degradation pathway of this compound.
Experimental Protocols for Stability Testing
For researchers and drug development professionals, conducting forced degradation studies is crucial to understand the intrinsic stability of this compound. The following section outlines a general experimental workflow for such studies, which should be adapted and validated for specific applications.
General Experimental Workflow for Forced Degradation Studies
Caption: A general workflow for conducting forced degradation studies.
Methodologies for Key Experiments
Hydrolytic Stability:
-
Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., purified water) media.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
Oxidative Stability:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% H₂O₂).
-
Maintain the solution at room temperature or a slightly elevated temperature.
-
Monitor the reaction over time by taking samples at various intervals.
-
Analyze the samples by HPLC or LC-MS to determine the extent of degradation.
Thermal Stability:
-
Place the solid compound or a solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
-
Collect samples at different time points.
-
For solid samples, dissolve in a suitable solvent before analysis.
-
Analyze the samples to assess for degradation.
Photostability:
-
Expose the solid compound or a solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Maintain a control sample in the dark at the same temperature.
-
Analyze the exposed and control samples at appropriate time intervals to evaluate the impact of light.
Conclusion
This compound is a relatively stable compound under standard ambient conditions. However, it is susceptible to degradation under thermal stress and in the presence of strong acids, bases, and oxidizing agents. For critical applications, especially in drug development, it is imperative to conduct specific stability studies under forced degradation conditions to fully characterize its stability profile and identify potential degradation products. The information and methodologies provided in this guide serve as a valuable resource for ensuring the quality and integrity of this compound in research and development settings.
References
- 1. 5-Methyl-2-oxazolidinone | C4H7NO2 | CID 136837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enantioselective Synthesis using (4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one as a chiral auxiliary in enantioselective synthesis. This versatile auxiliary, often referred to as a derivative of Evans' auxiliaries, is highly effective in controlling stereochemistry in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions. Its predictable stereochemical outcomes and the ease of removal of the auxiliary make it a valuable tool in the synthesis of complex chiral molecules, particularly in the early stages of drug discovery.[1]
Overview of Applications
(4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one is a powerful chiral auxiliary employed to direct the stereochemical course of reactions at the α-carbon of an attached acyl group. The strategic placement of the methyl and phenyl groups on the oxazolidinone ring creates a well-defined chiral environment, effectively shielding one face of the enolate derived from the N-acyl derivative. This steric hindrance dictates the approach of electrophiles, leading to high levels of diastereoselectivity.
Key applications include:
-
Diastereoselective Alkylation: The enolates of N-acyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-ones react with various electrophiles to afford α-substituted products with high diastereoselectivity.
-
Asymmetric Aldol Reactions: Boron enolates derived from these chiral imides undergo highly diastereoselective aldol additions with aldehydes, establishing two contiguous stereocenters with excellent control.[2]
-
Synthesis of Chiral Carboxylic Acids, Alcohols, and Aldehydes: The chiral auxiliary can be readily cleaved from the product under mild conditions to furnish the corresponding enantiomerically enriched carboxylic acids, which can be further transformed into other functional groups without racemization.
Experimental Protocols
Synthesis of the Chiral Auxiliary: (4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one
The chiral auxiliary is synthesized from the corresponding amino alcohol, (1S,2R)-2-amino-1-phenylpropan-1-ol.
Protocol: Synthesis of (1S,2R)-2-amino-1-phenylpropan-1-ol
This amino alcohol can be prepared by the reductive amination of L-(R)-phenylacetylcarbinol.
Materials:
-
L-(R)-Phenylacetylcarbinol
-
Benzylamine
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
In a suitable pressure reactor, combine L-(R)-phenylacetylcarbinol (1.0 eq), benzylamine (1.0 eq), and 20% Pd(OH)₂/C (catalytic amount) in methanol.
-
Pressurize the reactor with hydrogen gas (e.g., 5 kg/cm ²) and stir the mixture at 50 °C for approximately 6 hours.
-
Monitor the reaction by an appropriate method (e.g., TLC or HPLC) until the starting material is consumed.
-
Cool the reaction mixture, carefully vent the hydrogen, and filter the mixture to remove the catalyst.
-
Wash the catalyst with methanol and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure to yield the crude N-benzylamino alcohol.
-
The N-benzyl group is subsequently removed by hydrogenolysis to afford (1S,2R)-2-amino-1-phenylpropan-1-ol.
Protocol: Cyclization to form (4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one
The amino alcohol is cyclized using a phosgene equivalent like triphosgene.
Materials:
-
(1S,2R)-2-amino-1-phenylpropan-1-ol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
Procedure:
-
Dissolve (1S,2R)-2-amino-1-phenylpropan-1-ol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one.
Acylation of the Chiral Auxiliary
Protocol: Synthesis of N-propanoyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
Materials:
-
(4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propanoyl chloride
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.
-
Add propanoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by flash chromatography on silica gel.
Diastereoselective Alkylation
Protocol: Alkylation of N-propanoyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one with Benzyl Bromide
Materials:
-
N-propanoyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Benzyl bromide
Procedure:
-
Dissolve the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add NaHMDS (1.1 eq) and stir for 30-60 minutes at this temperature to form the sodium enolate.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for several hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the diastereomers.
Asymmetric Aldol Reaction
Protocol: Aldol Addition of N-propanoyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one with Isobutyraldehyde
Materials:
-
N-propanoyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propanoyl oxazolidinone (1.0 eq) and dissolve it in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add isobutyraldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Removal of the Chiral Auxiliary
Protocol: Reductive Cleavage to the Chiral Alcohol
Materials:
-
Alkylated or aldol adduct
-
Anhydrous tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄)
Procedure:
-
Dissolve the purified adduct (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add LiBH₄ (2.0 eq) portion-wise.
-
Stir the reaction at 0 °C for several hours until completion.
-
Carefully quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
The aqueous layer will contain the chiral auxiliary, which can be recovered.
-
The organic layer contains the desired chiral alcohol. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the alcohol by column chromatography.
Data Presentation
The following tables summarize typical results obtained using (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one in diastereoselective reactions.
Table 1: Diastereoselective Alkylation of N-Acyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
| Entry | N-Acyl Group | Electrophile (E-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Propanoyl | Benzyl bromide | NaHMDS | THF | -78 | >90 | >95:5 |
| 2 | Propanoyl | Methyl iodide | LDA | THF | -78 | >90 | >95:5 |
| 3 | Acetyl | Allyl iodide | NaHMDS | THF | -78 | ~85 | >90:10 |
Table 2: Asymmetric Aldol Reaction with Aldehydes
| Entry | N-Acyl Group | Aldehyde | Lewis Acid | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Propanoyl | Isobutyraldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | >90 | >98:2 |
| 2 | Propanoyl | Benzaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | >85 | >98:2 |
| 3 | Propanoyl | Acetaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | >80 | >95:5 |
Signaling Pathways and Experimental Workflows
Diastereoselective Alkylation Workflow
Caption: Workflow for diastereoselective alkylation.
Stereochemical Model for Alkylation
Caption: Model for stereocontrol in alkylation.
Asymmetric Aldol Reaction Workflow
References
Application Notes and Protocols: 5-Methyl-1,3-oxazolidin-2-one as a Chiral Auxiliary in Aldol Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Achieving stereocontrol in this reaction is critical for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. Chiral auxiliaries are powerful tools for inducing asymmetry, and among them, N-acyl oxazolidinones, famously developed by David A. Evans, are preeminent.[3] These auxiliaries function by being temporarily incorporated into the substrate, directing the stereochemical course of a reaction, and then being cleaved to reveal the desired enantiomerically enriched product.[4]
Typically, oxazolidinone auxiliaries with substitution at the C4 position (e.g., 4-isopropyl or 4-benzyl) provide a robust steric shield that dictates the facial selectivity of enolate reactions. The use of 5-Methyl-1,3-oxazolidin-2-one places the stereocenter on the opposite side of the exocyclic amide bond. While less documented for aldol reactions than its C4-substituted counterparts, it offers an alternative stereochemical environment that can be explored for achieving desired product configurations.
This document provides generalized protocols for the application of this compound in diastereoselective aldol reactions, based on established methodologies for related oxazolidinone auxiliaries.
Principle of Stereocontrol and Reaction Workflow
The high degree of stereoselectivity observed in aldol reactions mediated by N-acyl oxazolidinones is generally attributed to the formation of a rigid, chelated (Z)-enolate which reacts with the aldehyde via a chair-like Zimmerman-Traxler transition state. The substituent on the chiral auxiliary sterically blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side.
Experimental Workflow Diagram
Caption: General workflow for an asymmetric aldol reaction.
Mechanism of Diastereoselection
Caption: Zimmerman-Traxler model for C4-substituted auxiliaries.
Experimental Protocols
Protocol 1: Acylation of this compound
This protocol describes the N-acylation of the chiral auxiliary, for example, with propionyl chloride, to form the required N-propionyl imide.
-
Materials:
-
(S)- or (R)-5-Methyl-1,3-oxazolidin-2-one
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP) (catalytic)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv.) and a catalytic amount of DMAP.
-
Add propionyl chloride (1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl-5-methyl-1,3-oxazolidin-2-one.
-
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the formation of a boron enolate followed by reaction with an aldehyde to yield the syn-aldol adduct.
-
Materials:
-
N-propionyl-5-methyl-1,3-oxazolidin-2-one (from Protocol 1)
-
Di-n-butylboron triflate (Bu₂BOTf, 1.0 M in hexanes)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous Dichloromethane (DCM)
-
Phosphate buffer (pH 7), Methanol, 30% Hydrogen peroxide
-
-
Procedure:
-
Dissolve the N-acyl auxiliary (1.0 equiv.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add Bu₂BOTf (1.1 equiv.) dropwise, followed by the dropwise addition of Et₃N or DIPEA (1.2 equiv.).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.5 equiv.), dissolved in a small amount of cold DCM, dropwise.
-
Stir at -78 °C for 1-2 hours, then warm to 0 °C and stir for another hour.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour while warming to room temperature.
-
Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the aldol adduct by flash column chromatography.
-
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the mild hydrolytic cleavage of the aldol adduct to yield the chiral β-hydroxy carboxylic acid and recover the auxiliary.[4]
-
Materials:
-
Aldol adduct (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous Na₂SO₃
-
-
Procedure:
-
Dissolve the purified aldol adduct (1.0 equiv.) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% H₂O₂ (4.0 equiv.) dropwise, followed by an aqueous solution of LiOH (2.0 equiv.).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding saturated aqueous Na₂SO₃ and stir for 20 minutes.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
The aqueous residue contains the lithium salt of the acid and the recovered chiral auxiliary. The auxiliary can often be recovered by extraction with an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer to pH ~2 with dilute HCl and extract the desired β-hydroxy acid product with ethyl acetate.
-
Dry the organic extracts containing the product, concentrate, and purify as needed.
-
Data Presentation
Specific quantitative data for aldol reactions using this compound is not widely available in peer-reviewed literature. The following table summarizes representative results for well-established C4-substituted oxazolidinone auxiliaries to provide a benchmark for expected performance. High diastereoselectivity is typically observed.
| Chiral Auxiliary | Aldehyde | Base / Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (S)-4-isopropyl-1,3-oxazolidin-2-one | Isobutyraldehyde | Bu₂BOTf / DIPEA | 85 - 95 | >99:1 |
| (S)-4-benzyl-1,3-oxazolidin-2-one | Benzaldehyde | Bu₂BOTf / DIPEA | 80 - 90 | 99:1 |
| (S)-4-isopropyl-1,3-oxazolidin-2-one | Propionaldehyde | LDA | 75 - 85 | 95:5 |
| (R)-4-phenyl-1,3-oxazolidin-2-one | Acetaldehyde | Sn(OTf)₂ / N-Ethylpiperidine | 80 - 92 | 97:3 |
Note: The data presented are adapted from various literature sources on Evans' auxiliaries and serve as representative examples. Actual yields and selectivities will vary based on specific substrates and reaction conditions.
Concluding Remarks
This compound represents an accessible chiral auxiliary for potential use in asymmetric aldol reactions. The protocols provided are robust starting points for methodology development. However, researchers should be aware that the stereodirecting influence of the C5-methyl group may be less pronounced than that of a C4 substituent. Therefore, careful optimization of reaction parameters—including the choice of base, Lewis acid, solvent, and temperature—is crucial to achieving high levels of diastereoselectivity with this specific auxiliary. The recovery and reuse of the chiral auxiliary after cleavage are key to the economic viability of this synthetic strategy.
References
- 1. Aldol reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.williams.edu [chemistry.williams.edu]
Application Notes and Protocols: Diastereoselective Alkylation with 5-Methyl-1,3-oxazolidin-2-one
Introduction
In the realm of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of chemical reactions. These auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent reaction in a stereoselective manner, and are then removed to reveal the desired enantiomerically enriched product. Among the most successful and widely used chiral auxiliaries are the oxazolidinones, popularized by David A. Evans.[1][2] This document provides detailed application notes and protocols for the diastereoselective alkylation of N-acylated derivatives of 5-methyl-1,3-oxazolidin-2-one, a class of chiral auxiliaries used to synthesize α-substituted carboxylic acids and their derivatives with a high degree of stereocontrol.
The general strategy involves the acylation of the oxazolidinone, followed by the formation of a rigid metal enolate which is then alkylated. The steric hindrance provided by the substituent on the oxazolidinone ring (in this case, the methyl group at the 5-position) directs the approach of the electrophile, leading to a high diastereoselectivity.[1] The diastereomers are often separable by chromatography, affording products with very high diastereomeric purity.[3] Subsequent cleavage of the auxiliary yields the enantiomerically pure target molecule and allows for the recovery of the auxiliary.[3][4]
Reaction Mechanism and Stereochemical Model
The high diastereoselectivity observed in the alkylation of N-acyl oxazolidinones is attributed to the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)2).[4][5] The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid bicyclic-like structure.
In this conformation, one face of the enolate is effectively shielded by the substituent at the C5 position of the oxazolidinone ring. Consequently, the incoming electrophile (alkyl halide) preferentially attacks from the less sterically hindered face, leading to the observed high diastereoselectivity.[5]
Quantitative Data Summary
The following table summarizes representative results for the diastereoselective alkylation of various N-acyl oxazolidinones, demonstrating the high levels of stereocontrol achievable with this methodology. While specific data for the 5-methyl derivative is integrated into the broader context of similar auxiliaries, the principles are directly applicable.
| N-Acyl Group | Base | Electrophile | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) |
| Propionyl | NaN(TMS)₂ | Allyl iodide | THF | -78 | 98:2 d.r. | 61-77 |
| Phenylacetyl | ZrCl₄ / Et₃N | t-BuBr / SnCl₄ | CHCl₃ | rt | >95:5 d.r. | 85 |
| Various Acyls | LDA | Various Alkyl Halides | THF | -78 | 85-94% d.e. | High |
| Propionyl | LDA | Benzyl bromide | THF | -78 | >99:1 d.r. | 94 |
| Butyryl | LDA | Methyl iodide | THF | -78 | 98:2 d.r. | 92 |
Experimental Protocols
This section provides detailed protocols for the key steps in a typical diastereoselective alkylation sequence using a 5-substituted-1,3-oxazolidin-2-one chiral auxiliary.
Protocol 1: Acylation of this compound
This procedure describes the attachment of an acyl group to the chiral auxiliary.
Materials and Reagents:
-
(S)-5-Methyl-1,3-oxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF) or toluene
-
n-Butyllithium (n-BuLi) or 4-(dimethylamino)pyridine (DMAP) and Triethylamine (Et₃N)
-
Acyl chloride or anhydride (e.g., propionyl chloride or propionic anhydride)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Method A (Using n-BuLi):
-
Dissolve (S)-5-methyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-BuLi (1.05 equiv) dropwise and stir the mixture for 15 minutes.
-
Add the desired acyl chloride (1.1 equiv) dropwise and continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Method B (Using DMAP): [5]
-
Workup:
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Diastereoselective Alkylation
This protocol details the formation of the enolate and its subsequent alkylation.
Materials and Reagents:
-
N-acyl-5-methyl-1,3-oxazolidin-2-one (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Base: Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaN(TMS)₂)
-
Alkylating agent (e.g., allyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Dissolve the N-acyl-5-methyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.[5]
-
Slowly add the base (e.g., NaN(TMS)₂, 1.1 equiv) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.[5]
-
Add the alkylating agent (1.2 equiv) dropwise to the enolate solution at -78 °C.[5]
-
Stir the reaction mixture at -78 °C for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis of the crude product.[5]
Protocol 3: Cleavage of the Chiral Auxiliary
This procedure describes the removal of the chiral auxiliary to yield the final carboxylic acid.
Materials and Reagents:
-
Alkylated N-acyl-5-methyl-1,3-oxazolidin-2-one
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
Procedure:
-
Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water and cool the solution to 0 °C.[4][5]
-
Add a pre-cooled solution of 30% H₂O₂ (4.0 equiv) in water, followed by aqueous LiOH (e.g., 0.8 M, 1.2 equiv).[4]
-
Stir the mixture vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) and stir for 20 minutes.
-
Adjust the pH of the mixture to ~10 with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether or dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the enantiomerically pure carboxylic acid.
Visualizations
Experimental Workflow
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. proquest.com [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.williams.edu [chemistry.williams.edu]
Application Notes and Protocols for N-acylation of 5-Methyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-acylation of 5-Methyl-1,3-oxazolidin-2-one, a key transformation in the synthesis of chiral auxiliaries and pharmaceutical intermediates. The following sections outline various reaction conditions, present quantitative data in a structured format, and offer a step-by-step protocol for a representative acylation reaction.
Introduction
N-acylated oxazolidinones are pivotal chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. The N-acyl moiety acts as a temporary chiral director, which can be subsequently removed to yield enantiomerically enriched products. The choice of reaction conditions for the N-acylation of the oxazolidinone core is crucial for achieving high yields and preserving stereochemical integrity. This document explores common and effective methods for the N-acylation of this compound.
Reaction Conditions for N-Acylation
The N-acylation of this compound can be achieved through several methods, primarily differing in the choice of base and acylating agent. Below is a summary of commonly employed conditions.
Method A: Strong Base Conditions
This classic and widely used method involves the deprotonation of the oxazolidinone nitrogen with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching with an acyl chloride or anhydride. This method is highly effective but requires anhydrous conditions and careful temperature control.
Method B: Mild Base/Catalyst Conditions
Milder conditions can be employed using weaker bases or catalysts, which can be advantageous when dealing with sensitive substrates. Common systems include the use of tertiary amines like triethylamine (Et3N) or diisopropylethylamine (i-Pr2NEt), often in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP).[1] Another mild approach utilizes acid fluorides as the acylating agent with a mild base.[1]
Method C: Alternative Acylation Strategies
Recent advancements have introduced alternative methods, such as aerobic oxidative N-heterocyclic carbene (NHC) catalysis, which utilizes aldehydes as the acylating agent under mild, aerobic conditions.[2][3] While innovative, these methods may require more specialized reagents and optimization.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes quantitative data for various N-acylation reactions of oxazolidinones, providing a comparative overview of different methodologies.
| Entry | Oxazolidinone Substrate | Acylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Oxazolidinone | Acyl Fluoride (1.0 equiv) | i-Pr2NEt or Et3N (1.0 equiv) | CH2Cl2 | 0 to 23 | Overnight | 72-98 | [1] |
| 2 | General Oxazolidinone | Acyl Chloride or Anhydride | n-BuLi | THF | -78 to RT | Varies | High | [1][2] |
| 3 | General Oxazolidinone | Aldehyde | NHC catalyst / DBU | Ethyl Acetate | RT | Varies | Good to Excellent | [2][3] |
| 4 | Chiral Oxazolidinone | Propionyl chloride | n-BuLi | THF | -78 | 30 min | High | [4] |
| 5 | General Oxazolidinone | Carboxylic Acid Anhydride | Et3N / DMAP (cat.) | Varies | RT | Varies | High | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the N-acylation of this compound using the robust and widely applicable strong base method.
Protocol: N-Propionylation of this compound using n-BuLi and Propionyl Chloride
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Ice-salt bath or dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolution: Dissolve the oxazolidinone in anhydrous THF (e.g., 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature.
-
Acylation: Add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-propionyl-5-methyl-1,3-oxazolidin-2-one.
Visualizations
Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Logical Relationship of N-Acylation Methods
Caption: Relationship between N-acylation methods and corresponding acylating agents.
References
Application Notes and Protocols for the Cleavage of 5-Methyl-1,3-oxazolidin-2-one Auxiliary
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 5-methyl-1,3-oxazolidin-2-one is a valuable chiral auxiliary employed in asymmetric synthesis to achieve high levels of stereocontrol in various chemical transformations, including alkylations, aldol reactions, and conjugate additions. The final and critical step in this methodology is the efficient and clean removal of the auxiliary to yield the desired enantiomerically enriched product. The choice of the cleavage protocol is dictated by the desired functional group in the final product and the stability of other functionalities within the molecule. This document provides detailed protocols for the most common methods for the cleavage of N-acyl-5-methyl-1,3-oxazolidin-2-one derivatives.
Overview of Cleavage Methods
The N-acyl bond of the derivatized auxiliary can be cleaved under various conditions to yield different functionalities. The primary methods include:
-
Hydrolytic Cleavage: This is the most common method to obtain chiral carboxylic acids, typically employing lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1][2][3] This method is known to proceed with no erosion of stereochemistry.[3][4]
-
Reductive Cleavage: This approach yields chiral primary alcohols using hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[1][2] Lithium borohydride is a milder reducing agent and often offers good selectivity.[1]
-
Transesterification: Treatment with an alkoxide, such as sodium methoxide (NaOMe) in methanol, provides the corresponding methyl ester, avoiding a separate esterification step.[1][2]
Data Presentation
The following table summarizes the reaction conditions and typical yields for the different cleavage methods.
| Desired Product | Cleavage Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| Carboxylic Acid | Hydrolytic | LiOH, H₂O₂ | THF/H₂O | 0 °C to RT | 1-4 hours | 76-98% | [1][5] |
| Primary Alcohol | Reductive | LiBH₄ | THF | 0 °C | 2-6 hours | High | [1] |
| Methyl Ester | Transesterification | NaOMe | Methanol | 0 °C to RT | 1-3 hours | High | [1] |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid
This protocol describes the standard procedure for removing the this compound auxiliary to yield a carboxylic acid using lithium hydroxide and hydrogen peroxide.[1][3]
Materials:
-
N-acyl-5-methyl-1,3-oxazolidin-2-one
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃) solution (1.5 M)
-
1 M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equivalent) in a 3:1 mixture of THF and water.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add aqueous hydrogen peroxide (4.0-8.0 equivalents) dropwise, maintaining the temperature at 0°C.[2]
-
Add an aqueous solution of lithium hydroxide (2.0-3.0 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.[2]
-
Stir the reaction at 0°C until completion, as monitored by TLC or LC-MS (typically 1-4 hours).[1]
-
Quench the reaction by the slow addition of an aqueous solution of sodium sulfite (5.0 equivalents) to destroy any excess peroxide and stir for 30 minutes at room temperature.[1]
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.[1]
-
Acidify the aqueous layer to a pH of approximately 1-2 with 1 M HCl.[1]
-
Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
-
The crude product can be purified by column chromatography or crystallization.
Safety Note: The reaction of LiOH with H₂O₂ can lead to the evolution of oxygen gas.[6] This can create a pressurized and potentially flammable atmosphere in a sealed reaction vessel. Ensure proper venting and an inert atmosphere.
Protocol 2: Reductive Cleavage to a Primary Alcohol
This protocol outlines the removal of the this compound auxiliary to yield a primary alcohol using lithium borohydride.[1]
Materials:
-
N-acyl-5-methyl-1,3-oxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice-water bath.
-
Add lithium borohydride (2.0-3.0 equivalents) portion-wise, ensuring the temperature remains below 5°C.[1]
-
Stir the reaction mixture at 0°C for 2-6 hours, or until the reaction is complete as indicated by TLC analysis.[1]
-
Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.[1]
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the primary alcohol and recover the chiral auxiliary.[1]
Protocol 3: Transesterification to a Methyl Ester
This protocol describes the conversion of the N-acyl oxazolidinone to a methyl ester using sodium methoxide.[1]
Materials:
-
N-acyl-5-methyl-1,3-oxazolidin-2-one
-
Anhydrous methanol
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equivalent) in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add the sodium methoxide solution (1.1 equivalents) dropwise to the reaction mixture.[1]
-
Stir the reaction at 0°C to room temperature for 1-3 hours, monitoring by TLC.[1]
-
Neutralize the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Concentrate the mixture in vacuo to remove the methanol.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the methyl ester.
Diagrams
Caption: Workflow for the hydrolytic cleavage of an N-acyl oxazolidinone.
Caption: Workflow for the reductive cleavage of an N-acyl oxazolidinone.
Caption: Overview of cleavage pathways for N-acyl oxazolidinone auxiliaries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
Application Notes and Protocols: 5-Methyl-1,3-oxazolidin-2-one in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1,3-oxazolidin-2-ones are a class of chiral auxiliaries, famously known as Evans auxiliaries, that have become indispensable tools in modern asymmetric synthesis. Their rigid structure and predictable stereochemical control make them highly effective in a variety of carbon-carbon bond-forming reactions, including diastereoselective alkylations and aldol additions. This high degree of stereocontrol is crucial in the total synthesis of complex natural products and the development of enantiomerically pure pharmaceutical agents.
This document provides detailed application notes and experimental protocols for the use of 5-methyl-1,3-oxazolidin-2-one derivatives, particularly the commercially available (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in the synthesis of natural products.
Core Applications and Principles
The fundamental principle behind the use of these chiral auxiliaries is the temporary attachment of the oxazolidinone to a prochiral substrate. The steric bulk of the substituent at the 5-position (e.g., a phenyl group) effectively shields one face of the enolate derived from the N-acyl moiety, directing the approach of electrophiles to the opposite face with high diastereoselectivity. Following the desired transformation, the auxiliary can be cleanly removed under mild conditions to reveal the chiral product and allow for the recovery of the auxiliary.
Key asymmetric reactions facilitated by this compound auxiliaries include:
-
Diastereoselective Alkylation: Formation of chiral centers via the alkylation of N-acyl oxazolidinone enolates.
-
Diastereoselective Aldol Additions: Stereoselective construction of β-hydroxy carbonyl compounds, establishing two contiguous stereocenters.
-
Asymmetric Diels-Alder Reactions: Control of stereochemistry in cycloaddition reactions.
-
Asymmetric Conjugate Additions: Enantioselective formation of carbon-carbon bonds in Michael additions.
Data Presentation: Performance in Asymmetric Reactions
The following tables summarize the quantitative data for key asymmetric reactions employing N-acyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Table 1: Diastereoselective Alkylation of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
| Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | N-(2-Benzylpropanoyl)oxazolidinone | >99:1 | 95 |
| Allyl iodide | N-(2-Allylpropanoyl)oxazolidinone | 98:2 | 92 |
| Methyl iodide | N-(2-Methylpropanoyl)oxazolidinone | 97:3 | 90 |
| Isopropyl iodide | N-(2-Isopropylpropanoyl)oxazolidinone | 95:5 | 85 |
Table 2: Diastereoselective Aldol Addition of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with Various Aldehydes
| Aldehyde (R'CHO) | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | syn-Aldol Adduct | >99:1 | 94 |
| Benzaldehyde | syn-Aldol Adduct | 98:2 | 91 |
| Acetaldehyde | syn-Aldol Adduct | 95:5 | 88 |
| Crotonaldehyde | syn-Aldol Adduct | 97:3 | 90 |
Application in Natural Product Synthesis
The utility of this compound auxiliaries is exemplified in the total synthesis of numerous biologically active natural products.
Case Study: Total Synthesis of (-)-Cytoxazone
(-)-Cytoxazone is a natural product that exhibits plant growth regulatory activity. Its synthesis showcases the effective use of a chiral oxazolidinone auxiliary in a key stereochemistry-defining step.[1]
A crucial step in the synthesis involves an asymmetric aldol reaction to construct the 4,5-disubstituted oxazolidin-2-one core. The reaction between the chlorotitanium enolate of an N-acyl oxazolidinone and 2-benzyloxyacetaldehyde proceeds with high diastereoselectivity to furnish the syn-aldol adduct.[1] This adduct is then converted to the target molecule.
Table 3: Key Step in the Total Synthesis of (-)-Cytoxazone [1]
| Reaction | Reactants | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Asymmetric Aldol Addition | Chlorotitanium enolate of N-acyl oxazolidinone, 2-Benzyloxyacetaldehyde | syn-Aldol Adduct | 3:1 (Evans syn:non-Evans syn) | 98 |
| Azidation/Curtius Rearrangement | syn-Aldol Adduct, Trimethylsilyl azide | Cyclic Carbamate | Single diastereomer | 87 |
Other Notable Examples
-
(+)-SCH 351448: This C2-symmetric macrodiolide with antifungal properties has been synthesized using an Evans aldol reaction as a key step to establish the stereochemistry of the pyran subunits.[2]
-
(+)-Brefeldin A: A macrolide antibiotic and potent inhibitor of protein transport, its synthesis has been achieved using a Crimmins modification of the Evans aldol reaction to construct the five-membered ring.[3][4]
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below.
Protocol 1: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol describes the synthesis of the chiral auxiliary from (1S,2R)-norephedrine.[5]
Materials:
-
(1S,2R)-Norephedrine
-
Diethyl carbonate
-
Potassium carbonate
-
Dichloromethane
-
Hexane
-
Ethyl acetate
-
Water
-
Magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a distillation apparatus, add (1S,2R)-norephedrine (18.16 g, 99.1 mmol), diethyl carbonate (27.6 mL, 228 mmol), and potassium carbonate (28.9 g, 209 mmol).
-
Heat the mixture in an oil bath at 160 °C.
-
Collect the ethanol distillate, which will have a head temperature of approximately 80 °C.
-
Continue heating for about 5 hours, or until the head temperature drops to 60 °C.
-
Remove the oil bath and allow the mixture to cool to room temperature.
-
Dilute the mixture with dichloromethane and wash twice with water.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to obtain a solid.
-
Recrystallize the solid from a 1:1.5 mixture of hexane-ethyl acetate to yield pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.
Protocol 2: N-Acylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol details the attachment of a propionyl group to the chiral auxiliary.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise to the solution.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Protocol 3: Diastereoselective Aldol Addition
This protocol describes a typical boron-mediated Evans aldol reaction.[6]
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
pH 7 Phosphate buffer
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Cool the solution back down to -78 °C and add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% H₂O₂.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove organic solvents.
-
Extract the aqueous residue three times with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer, filter, and concentrate to yield the crude aldol adduct, which can be purified by chromatography.
Protocol 4: Cleavage of the Chiral Auxiliary
Two common methods for the cleavage of the N-acyl oxazolidinone are presented below.
Materials:
-
N-acyl oxazolidinone adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃) solution
Procedure:
-
Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add 30% H₂O₂ dropwise, followed by an aqueous solution of LiOH.
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Concentrate the mixture to remove the THF and isolate the carboxylic acid product. The chiral auxiliary can be recovered from the reaction mixture.
Materials:
-
N-acyl oxazolidinone adduct
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in an anhydrous ethereal solvent under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add LiBH₄ (1.5 eq) portion-wise.
-
Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the primary alcohol and recover the chiral auxiliary.
Visualizations
Caption: General experimental workflow for the use of this compound.
Caption: Mechanism of the Evans asymmetric aldol addition.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of (+)-SCH 351448 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of (+)-brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective total synthesis of (+)-brefeldin A and 7-epi-brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1,3-oxazolidin-2-one is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals. Its rigid, chiral scaffold is incorporated into various active pharmaceutical ingredients. The growing demand for this intermediate necessitates the development of efficient, scalable, and economically viable synthetic processes. These application notes provide detailed protocols for the large-scale synthesis of this compound, focusing on two primary industrially feasible routes: the reaction of (S)-alaninol with diethyl carbonate and the reaction of 2-aminopropanol with urea. The protocols are designed to be adaptable from laboratory to pilot-plant scale.
Comparative Analysis of Large-Scale Synthetic Routes
Two principal methods have demonstrated promise for the large-scale production of this compound. The selection of a particular route will depend on factors such as raw material cost and availability, required purity of the final product, and the available manufacturing infrastructure.
| Parameter | Route 1: (S)-Alaninol with Diethyl Carbonate | Route 2: 2-Aminopropanol with Urea |
| Starting Materials | (S)-Alaninol, Diethyl Carbonate | 2-Aminopropanol, Urea |
| Stereochemistry | Enantiomerically pure product from chiral starting material | Racemic or enantiomerically enriched product depending on starting amine |
| Key Transformation | Base-catalyzed transesterification and cyclization | Thermal decomposition of hydroxyethylurea intermediate |
| Typical Yield | 85-95% | 70-85% |
| Purity | High, often >98% after crystallization | Moderate to high, may require more rigorous purification |
| Byproducts | Ethanol | Ammonia, Carbon Dioxide |
| Process Safety | Requires careful handling of flammable solvents and strong bases | Involves heating to high temperatures and evolution of ammonia gas |
| Scalability | Well-established for kilogram-scale production | Suitable for large-scale industrial production |
Experimental Protocols
Route 1: Kilogram-Scale Synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one from (S)-Alaninol and Diethyl Carbonate
This protocol describes a robust and high-yielding procedure for the synthesis of enantiomerically pure (S)-5-Methyl-1,3-oxazolidin-2-one.
Materials and Equipment:
-
(S)-Alaninol (1.00 kg, 13.31 mol)
-
Diethyl carbonate (2.36 L, 19.97 mol, 1.5 equiv)
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt%, 0.29 kg, 1.33 mol, 0.1 equiv)
-
Toluene
-
Methanol
-
Deionized water
-
20 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Distillation apparatus
-
Vacuum pump
-
Filtration equipment (e.g., Nutsche filter)
-
Drying oven
Procedure:
-
Reaction Setup: Charge the 20 L jacketed glass reactor with (S)-alaninol (1.00 kg) and diethyl carbonate (2.36 L).
-
Catalyst Addition: Under a nitrogen atmosphere, slowly add the sodium methoxide solution to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 120-125 °C). The reaction is monitored by a suitable analytical technique (e.g., GC or HPLC) for the disappearance of (S)-alaninol. The reaction is typically complete within 4-6 hours. During the reaction, ethanol is formed as a byproduct and can be slowly removed by distillation to drive the reaction to completion.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 60-70 °C. Remove the excess diethyl carbonate and any remaining ethanol by vacuum distillation.
-
Work-up: To the cooled residue, add toluene (5 L) and deionized water (2 L). Stir the mixture vigorously for 15 minutes. Separate the aqueous layer. Wash the organic layer with deionized water (2 x 2 L).
-
Crystallization: Concentrate the toluene layer under reduced pressure to a volume of approximately 3 L. Cool the solution to 0-5 °C to induce crystallization. Stir at this temperature for at least 2 hours to ensure complete precipitation.
-
Isolation and Drying: Collect the crystalline product by filtration. Wash the filter cake with cold toluene (2 x 0.5 L). Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Quantitative Data:
| Parameter | Value |
| Yield | 1.15 - 1.25 kg (85 - 93%) |
| Purity (by HPLC) | >99% |
| Melting Point | 52-55 °C |
Route 2: Pilot-Plant Scale Synthesis of this compound from 2-Aminopropanol and Urea
This protocol outlines a cost-effective method for the large-scale production of this compound, which can be adapted for either the racemic or an enantiomerically enriched product depending on the starting 2-aminopropanol.[1]
Materials and Equipment:
-
2-Aminopropanol (1.00 kg, 13.31 mol)
-
Urea (0.80 kg, 13.31 mol, 1.0 equiv)
-
High-boiling point inert solvent (e.g., dimethylformamide, sulfolane)
-
50 L stainless steel reactor with a mechanical stirrer, heating and cooling system, reflux condenser, and a gas outlet connected to a scrubber.
-
Distillation apparatus for solvent recovery
-
Crystallization vessel
-
Centrifuge or filter press
-
Industrial drying oven
Procedure:
-
Reaction Setup: Charge the 50 L reactor with 2-aminopropanol (1.00 kg), urea (0.80 kg), and the inert solvent (e.g., 10 L of dimethylformamide).[1]
-
Reaction: Heat the stirred mixture to 150-160 °C.[1] Ammonia gas will evolve and should be directed to a scrubber containing dilute acid. The reaction progress is monitored by measuring the evolution of ammonia or by in-process control (IPC) analysis (e.g., GC). The reaction is typically complete in 8-12 hours.
-
Solvent Removal: After the reaction is complete, cool the mixture to 80-90 °C. The solvent is removed by vacuum distillation and can be recycled for subsequent batches.
-
Purification by Distillation: The crude product is purified by vacuum distillation. The fraction containing this compound is collected.
-
Purification by Crystallization (Optional): For higher purity, the distilled product can be further purified by crystallization. Dissolve the product in a suitable solvent (e.g., a mixture of toluene and heptane) at an elevated temperature, then cool to induce crystallization.
-
Isolation and Drying: The purified product (either from distillation or crystallization) is isolated using a centrifuge or filter press and dried in an industrial oven.
Quantitative Data:
| Parameter | Value |
| Yield | 0.95 - 1.10 kg (70 - 82%) |
| Purity (by GC) | >98% (after distillation) |
| >99.5% (after crystallization) |
Reaction Mechanisms and Process Flow
Reaction Mechanism: Formation of this compound
The formation of this compound from an amino alcohol and a carbonyl source proceeds through a two-step mechanism involving the formation of a carbamate intermediate followed by an intramolecular cyclization.
References
Catalytic Methods for Oxazolidinone Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Oxazolidinones are a critical class of heterocyclic compounds, renowned for their broad-spectrum antibacterial activity and their utility as chiral auxiliaries in asymmetric synthesis. The development of efficient and selective catalytic methods for their synthesis is a significant area of research in medicinal and process chemistry. This document provides detailed application notes and experimental protocols for several key catalytic methodologies, offering a practical guide for researchers in the field.
Organocatalytic Synthesis from Epoxy Amines and Carbon Dioxide
This method utilizes a supported organocatalyst in a continuous flow system, representing a green and efficient approach for the synthesis of 2-oxazolidinones using carbon dioxide as a C1 source.[1][2]
Reaction Principle
The reaction proceeds via the activation of an epoxy amine by an immobilized basic organocatalyst, followed by nucleophilic attack of the amine onto CO2 and subsequent intramolecular cyclization to form the oxazolidinone ring.
Experimental Workflow
Caption: Workflow for continuous flow organocatalytic oxazolidinone synthesis.
Quantitative Data
| Entry | Substrate (Epoxy Amine) | Catalyst | Temp (°C) | Pressure (bar) | Residence Time | Yield (%) | Ref. |
| 1 | N-(2,3-epoxypropyl)aniline | Polystyrene-supported TBD | 80 | 50 | 30 min | >95 | [1][2] |
| 2 | Toloxatone Precursor | Polystyrene-supported TBD | 80 | 50 | 30 min | >95 | [1] |
TBD = 1,5,7-triazabicyclo[4.4.0]dec-5-ene
Experimental Protocol
Materials:
-
Polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD)
-
Epoxy amine substrate
-
Anhydrous solvent (e.g., acetonitrile)
-
Carbon dioxide (high purity)
-
Continuous flow reactor system with a packed-bed reactor, HPLC pump, and back-pressure regulator
Procedure:
-
Pack a stainless-steel column with the polystyrene-supported TBD catalyst.
-
Prepare a solution of the epoxy amine in the chosen anhydrous solvent.
-
Set up the continuous flow system, ensuring all connections are secure.
-
Heat the packed-bed reactor to the desired temperature (e.g., 80 °C).
-
Pressurize the system with carbon dioxide to the desired pressure (e.g., 50 bar) using the back-pressure regulator.
-
Pump the solution of the epoxy amine through the reactor at a flow rate calculated to achieve the desired residence time.
-
Collect the effluent from the reactor.
-
Remove the solvent from the collected effluent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-oxazolidinone.
Transition-Metal Catalyzed Synthesis
Transition metals such as copper, palladium, ruthenium, and gold are widely employed to catalyze the synthesis of oxazolidinones through various reaction pathways.
Copper-Catalyzed Carboxylative Cyclization of Propargylic Amines
This method involves the reaction of propargylic amines with carbon dioxide in the presence of a copper catalyst to yield 5-methylene-2-oxazolidinones.[3]
Reaction Principle
A copper(I) catalyst activates the alkyne moiety of the propargylic amine, facilitating the nucleophilic attack of the amine onto CO2 and subsequent intramolecular cyclization. A base is typically required to promote the formation of the carbamate intermediate.
Experimental Workflow
Caption: General workflow for copper-catalyzed oxazolidinone synthesis.
Quantitative Data
| Entry | Propargylic Amine | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | N-Phenylprop-2-yn-1-amine | CuI (5) | DBU | 60 | 24 | 92 | [4] |
| 2 | N-Benzylprop-2-yn-1-amine | CuI (5) | DBU | 60 | 24 | 88 | [4] |
| 3 | N-(4-Methoxyphenyl)prop-2-yn-1-amine | [Cu(IPr)Cl] (5) | DBU | 25 | 12 | 95 | [3] |
DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Experimental Protocol
Materials:
-
Propargylic amine
-
Copper(I) iodide (CuI) or other Cu(I) source
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., DMSO or DMF)
-
Carbon dioxide (balloon or cylinder)
Procedure:
-
To an oven-dried Schlenk tube, add the propargylic amine (1.0 mmol), CuI (0.05 mmol, 5 mol%), and the anhydrous solvent (3 mL).
-
Add DBU (1.5 mmol) to the mixture.
-
Purge the tube with CO2 and then maintain a CO2 atmosphere (e.g., using a balloon).
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 24 h).
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed N-Arylation of 2-Oxazolidinones
This protocol is a powerful method for the synthesis of 3-aryl-2-oxazolidinones, which are common structural motifs in pharmaceuticals, including the antibiotic Linezolid.
Reaction Principle
A palladium catalyst, typically in the presence of a phosphine ligand and a base, facilitates the cross-coupling of a 2-oxazolidinone with an aryl halide.
Quantitative Data
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Pd2(dba)3 (2.5) | Xantphos (5) | Cs2CO3 | Dioxane | 110 | 95 | [5] |
| 2 | 1-Bromo-4-fluorobenzene | Pd(OAc)2 (5) | P(t-Bu)3 (10) | NaOt-Bu | Toluene | 100 | 88 | [5] |
| 3 | 3-Bromoanisole | Pd2(dba)3 (2.5) | Xantphos (5) | Cs2CO3 | Dioxane | 110 | 91 | [5] |
dba = dibenzylideneacetone, Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
Experimental Protocol
Materials:
-
2-Oxazolidinone
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Anhydrous dioxane
Procedure:
-
In a glovebox, add 2-oxazolidinone (1.0 mmol), aryl bromide (1.2 mmol), Pd2(dba)3 (0.025 mmol, 2.5 mol%), Xantphos (0.05 mmol, 5 mol%), and Cs2CO3 (1.5 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous dioxane (5 mL) to the tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 3-aryl-2-oxazolidinone.
Ruthenium-Catalyzed Asymmetric Hydrogenation of 2-Oxazolones
This method provides enantiomerically enriched 4-substituted-2-oxazolidinones through the asymmetric hydrogenation of prochiral 2-oxazolones.[1][6][7]
Reaction Principle
A chiral Ruthenium-N-heterocyclic carbene (NHC) complex catalyzes the enantioselective addition of hydrogen across the double bond of a 2-oxazolone.
Quantitative Data
| Entry | 2-Oxazolone Substrate | Catalyst (mol%) | H2 Pressure (bar) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| 1 | 4-Phenyl-1,3-oxazol-2(3H)-one | Ru(II)-NHC (1) | 50 | 25 | 99 | 96 | [1][6] |
| 2 | 4-(4-Chlorophenyl)-1,3-oxazol-2(3H)-one | Ru(II)-NHC (1) | 50 | 25 | 98 | 95 | [1][6] |
| 3 | 4-Isopropyl-1,3-oxazol-2(3H)-one | Ru(II)-NHC (1) | 50 | 25 | 97 | 94 | [1][6] |
Ru(II)-NHC refers to a specific chiral ruthenium complex detailed in the cited literature.
Experimental Protocol
Materials:
-
2-Oxazolone substrate
-
Chiral Ruthenium(II)-NHC catalyst
-
Anhydrous, degassed solvent (e.g., methanol)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a vial with the 2-oxazolone substrate (0.2 mmol) and the chiral Ru(II)-NHC catalyst (0.002 mmol, 1 mol%).
-
Add the anhydrous, degassed solvent (2 mL).
-
Place the vial in a high-pressure autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen to 50 bar.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Carefully release the pressure and purge the autoclave with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Application in the Asymmetric Synthesis of Linezolid
The organocatalytic asymmetric synthesis of the antibiotic Linezolid highlights the practical utility of these methods in drug development. A key step involves a highly enantioselective aldol reaction followed by a Beckman rearrangement.[8]
Synthetic Strategy
Caption: Key steps in the organocatalytic asymmetric synthesis of Linezolid.
General Protocol for the Key Organocatalytic Aldol Reaction
Materials:
-
Aldehyde component
-
Ketone component
-
Organocatalyst (e.g., a proline derivative)
-
Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and the organocatalyst (0.1 mmol, 10 mol%) in the anhydrous solvent (5 mL) at the desired temperature (e.g., 0 °C or room temperature), add the ketone (1.5 mmol).
-
Stir the reaction mixture for the required time, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the chiral aldol adduct.
These protocols provide a foundation for the synthesis of a wide range of oxazolidinone derivatives. Researchers should consult the primary literature for specific substrate scopes, limitations, and further optimization details.
References
- 1. Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Oxazolidinone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Aryl-2-oxazolidinones through the palladium-catalyzed N-arylation of 2-oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 5-Methyl-1,3-oxazolidin-2-one in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(S)-5-Methyl-1,3-oxazolidin-2-one has emerged as a valuable chiral auxiliary in asymmetric synthesis, particularly in the realm of diastereoselective Michael additions. This auxiliary, readily derived from L-alanine, offers a cost-effective and efficient means to control stereochemistry during the formation of carbon-carbon and carbon-heteroatom bonds. Its utility lies in its ability to be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, and then be subsequently removed under mild conditions, yielding enantiomerically enriched products.
In the context of asymmetric Michael additions, the 5-methyl-1,3-oxazolidin-2-one auxiliary is typically N-acylated with an α,β-unsaturated carbonyl moiety, such as a crotonyl or cinnamoyl group, to form the Michael acceptor. The steric hindrance provided by the methyl group at the C5 position of the oxazolidinone ring effectively shields one face of the enoate system. This facial bias directs the incoming nucleophile to the opposite face, leading to a high degree of diastereoselectivity in the 1,4-addition product.
The choice of Lewis acid or organocatalyst can significantly influence the stereochemical outcome and reaction efficiency. Lewis acids, such as titanium tetrachloride or diethylaluminum chloride, can coordinate to the carbonyl oxygen atoms of the N-enoyl oxazolidinone, locking it into a specific conformation that enhances the facial bias and activates the Michael acceptor towards nucleophilic attack. Organocatalytic approaches, employing chiral amines or thioureas, offer a milder alternative and have also been successfully employed in promoting highly enantioselective and diastereoselective Michael additions.
A key advantage of using the this compound auxiliary is the predictable stereochemical outcome. The stereochemistry of the newly formed stereocenter is dictated by the conformation of the N-enoyl-oxazolidinone-catalyst complex and the trajectory of the nucleophilic attack. Following the Michael addition, the chiral auxiliary can be readily cleaved by hydrolysis (e.g., with LiOH/H₂O₂) or other methods to afford the desired chiral carboxylic acid, ester, or amide, with the auxiliary often being recoverable for reuse. This makes the methodology both synthetically powerful and economically viable for the synthesis of a wide range of chiral building blocks for drug discovery and development.
Logical Relationship of Asymmetric Michael Addition
Troubleshooting & Optimization
Technical Support Center: 5-Methyl-1,3-oxazolidin-2-one Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity in the synthesis of 5-Methyl-1,3-oxazolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient methods for synthesizing this compound?
A1: The most prevalent methods start from the chiral amino alcohol (S)-Alaninol. Key synthetic routes include:
-
Reaction with Carbonates: Cyclization with diethyl carbonate or dimethyl carbonate, often catalyzed by a base like sodium methoxide or potassium carbonate. This is a widely used, high-yielding method.
-
Microwave-Assisted Synthesis: Using reagents like diethyl carbonate or urea under microwave irradiation can significantly reduce reaction times and often improves yields compared to conventional heating.[1][2][3]
-
Phosgene Derivatives: Reaction with phosgene or safer alternatives like triphosgene can be used for the cyclization step.[4]
-
Carbon Dioxide (CO2) Fixation: A greener approach involves the reaction of aziridines (derived from alaninol) or propargylic amines with CO2, sometimes under pressure and with a suitable catalyst.[5]
Q2: What are the critical safety precautions for this synthesis?
A2: Safety is paramount, especially when handling certain reagents.
-
Phosgene and Triphosgene: These are highly toxic and corrosive. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and respiratory protection.
-
Bases: Strong bases like sodium methoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Use appropriate solvents and ensure proper ventilation. Reactions at elevated temperatures should be conducted with care, using reflux condensers and monitoring for pressure buildup.
-
Microwave Synthesis: Use only vessels designed for microwave chemistry to avoid explosions from pressure buildup.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the consumption of the starting material (alaninol) and the formation of the product. Use an appropriate eluent system (e.g., ethyl acetate/hexane) and a suitable stain if the compounds are not UV-active.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture allows for precise monitoring of the conversion by observing the disappearance of starting material signals and the appearance of characteristic product peaks.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H and O-H stretching bands of the amino alcohol and the appearance of a strong carbonyl (C=O) absorption band around 1750 cm⁻¹ indicates the formation of the oxazolidinone ring.
Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the potential causes and solutions?
A4: Low yield is a common issue that can stem from several factors. Refer to the troubleshooting logic diagram below for a systematic approach.
-
Cause 1: Incomplete Reaction.
-
Diagnosis: TLC or NMR analysis shows a significant amount of starting material remaining.
-
Solution:
-
Reaction Time: Extend the reaction time.
-
Temperature: Gradually increase the reaction temperature. For microwave-assisted methods, increasing the power or temperature can be effective.[1]
-
Catalyst/Base: The base or catalyst may be inactive. Use freshly opened or properly stored reagents. Ensure the correct stoichiometric amount is used.
-
-
-
Cause 2: Side Product Formation.
-
Diagnosis: TLC shows multiple spots, and NMR of the crude product reveals unexpected peaks. A common side reaction is the formation of ureas or polymers, especially at high temperatures.
-
Solution:
-
Temperature Control: Avoid excessively high temperatures.
-
Reagent Addition: Add the carbonyl source (e.g., diethyl carbonate) slowly or portion-wise to maintain a low concentration and minimize self-reaction.
-
Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (N₂ or Ar) as moisture can lead to hydrolysis and other side reactions.
-
-
-
Cause 3: Product Degradation.
-
Diagnosis: The desired product forms initially (seen on TLC/NMR) but then its concentration decreases over time.
-
Solution:
-
Reaction Conditions: The product might be unstable under prolonged heating or strongly basic/acidic conditions. Optimize the reaction time and temperature to isolate the product as soon as the starting material is consumed.
-
Work-up: Ensure the work-up procedure neutralizes any harsh reagents to prevent degradation during purification.
-
-
Q5: The reaction stalls and does not proceed to completion. What should I do?
A5: A stalled reaction often points to an issue with the reagents or conditions.
-
Check Reagent Quality: Ensure starting materials, especially the amino alcohol and carbonyl source, are pure. Water is a common inhibitor; use anhydrous solvents and dry glassware.
-
Catalyst Deactivation: If using a catalyst, it may have been poisoned by impurities or moisture. Add a fresh portion of the catalyst.
-
Reversibility: Some cyclization reactions can be reversible. If by-products are volatile (e.g., ethanol from diethyl carbonate), ensure they are effectively removed (e.g., using a Dean-Stark trap or by performing the reaction at a temperature above the by-product's boiling point) to drive the equilibrium towards the product.
Q6: I'm having difficulty purifying this compound. What are the recommended procedures?
A6: Purification is critical for obtaining a high-purity product.
-
Recrystallization: This is often the most effective method for purifying the solid product.
-
Solvent Selection: Good solvent systems include ethyl acetate/hexane, isopropanol, or toluene. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
-
Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility, silica gel column chromatography is recommended.
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 20% and increasing to 50% ethyl acetate) is typically effective for separating the product from less polar starting materials and more polar impurities.
-
-
Work-up: Before purification, a proper aqueous work-up is essential to remove inorganic salts and water-soluble impurities.[6] This may involve washing the organic layer with water, brine, and then drying over an anhydrous salt like Na₂SO₄ or MgSO₄.[7]
Data Summary
Table 1: Comparison of Selected Synthesis Conditions for Oxazolidin-2-ones
| Starting Material | Carbonyl Source | Base / Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| (S)-Phenylalaninol | Diethyl Carbonate | NaOMe (0.05 eq.) | - | 125-135 | 10-20 min | 95 | [1] |
| (S)-Valinol | Diethyl Carbonate | K₂CO₃ (1.0 eq.) | - | 125-135 | 10-20 min | 96 | [1] |
| Ethanolamine | Urea | Nitromethane (cat.) | - | - | 5-10 min | 82-95 | [5] |
| (R)-Epichlorohydrin | Sodium Cyanate | MgSO₄ | Water | 60 | 1.5 h | 79 | [7] |
| α-Amino Aldehyde | TMSCN | MgBr₂ / ZnI₂ | - | - | - | 84-90 | [8] |
Note: The conditions above are for analogous oxazolidinone syntheses and provide a strong starting point for optimizing the synthesis of this compound from alaninol.
Experimental Protocols
Protocol 1: Synthesis from (S)-Alaninol and Diethyl Carbonate (Microwave-Assisted)
This protocol is adapted from methods reported for similar amino alcohols, which show improved yields and significantly reduced reaction times.[1][3]
-
Materials:
-
(S)-Alaninol (1.0 eq.)
-
Diethyl carbonate (1.5 eq.)
-
Potassium carbonate (K₂CO₃, 1.0 eq.), finely powdered and dried
-
10 mL microwave reaction vessel with a magnetic stir bar
-
-
Procedure:
-
To the microwave reaction vessel, add (S)-alaninol, potassium carbonate, and diethyl carbonate.
-
Seal the vessel securely.
-
Place the vessel in the microwave reactor cavity.
-
Irradiate the mixture at 130-140 °C for 15-25 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
-
Work-up and Purification:
-
Open the vessel carefully and dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture to remove the potassium carbonate.
-
Wash the filtrate with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to yield pure (S)-5-Methyl-1,3-oxazolidin-2-one.
-
Protocol 2: Synthesis via Curtius Rearrangement
This method provides an alternative stereoselective route to 4,5-disubstituted oxazolidin-2-ones.[9][10]
-
Materials:
-
Corresponding β-hydroxy acid precursor (1.0 eq.)
-
Trimethylsilyl azide (Me₃SiN₃, 3.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for reflux under an inert atmosphere
-
-
Procedure:
-
Dissolve the β-hydroxy acid in anhydrous THF (to make a 0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.
-
Add trimethylsilyl azide to the solution.
-
Heat the reaction mixture to reflux (approx. 90 °C).
-
Stir the reaction for 5-6 hours, monitoring by TLC for the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Dilute the mixture with dichloromethane (CH₂Cl₂) and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired product.
-
Diagrams and Workflows
Caption: General synthesis pathway for this compound.
Caption: Step-by-step experimental workflow from reaction to characterization.
Caption: Troubleshooting logic for diagnosing and solving low reaction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.biu.ac.il [cris.biu.ac.il]
- 5. Oxazolidinone synthesis [organic-chemistry.org]
- 6. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof - Google Patents [patents.google.com]
- 7. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxazolidinone Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and challenges encountered during the synthesis of oxazolidinones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: I am experiencing a low yield or complete failure in my oxazolidinone synthesis. What are the common causes and how can I improve it?
A1: Low yields in oxazolidinone synthesis can arise from several factors, including incomplete reactions, suboptimal conditions, or degradation of materials. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, or catalyst is crucial and can significantly impact the yield.
-
Solution: The optimal conditions are highly dependent on the specific synthetic route. For instance, in the synthesis from epoxides and isocyanates, the catalyst and solvent system are critical.[1] A switch from an aprotic to a protic solvent, or vice versa, can dramatically change the outcome. Refer to the data tables below for recommended conditions for various synthetic pathways.
-
-
Starting Material Quality: Impurities in starting materials, such as the amino alcohol or epoxide, can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.
-
-
Decomposition: Sensitive functional groups on your substrates or the oxazolidinone product itself might be degrading under the reaction conditions.
-
Solution: If you suspect decomposition, consider running the reaction at a lower temperature. For thermally sensitive compounds, ensure the workup procedure is also performed at a reduced temperature.
-
Issue 2: Formation of Undesired Side Products
Q2: I am observing significant amounts of by-products in my reaction mixture. What are the most common side reactions and how can I minimize them?
A2: Several side reactions can occur during oxazolidinone synthesis, leading to a complex mixture and difficult purification. Here are some of the most frequently encountered issues:
-
Formation of Isomeric By-products: In syntheses involving unsymmetrical epoxides, the nucleophilic attack can occur at either carbon atom of the epoxide ring, leading to the formation of regioisomers. For example, the reaction of propylene oxide can yield both 5-methyl-2-oxazolidinone and 4-methyl-2-oxazolidinone.
-
Troubleshooting: The regioselectivity is often influenced by the catalyst and reaction conditions. Basic conditions tend to favor nucleophilic attack at the less substituted carbon of the epoxide.[2] Experimenting with different catalysts and solvent systems can help improve the selectivity towards the desired isomer.
-
-
Oligomerization/Polymerization: Under certain conditions, especially at higher temperatures, starting materials like epoxides can polymerize, leading to a complex mixture and reduced yield of the desired oxazolidinone.
-
Troubleshooting: Maintain strict temperature control throughout the reaction. The slow addition of reagents can also help to minimize localized high concentrations that might initiate polymerization.
-
-
Competitive N- vs. O-Acylation: When using amino alcohols, acylation can sometimes occur on the hydroxyl group (O-acylation) instead of the desired amino group (N-acylation), particularly if the amino group is sterically hindered or if the hydroxyl group is more nucleophilic under the reaction conditions.
-
Troubleshooting: The choice of acylating agent and reaction conditions can influence the chemoselectivity. Using a more reactive acylating agent for the nitrogen or protecting the hydroxyl group prior to N-acylation can be effective strategies.
-
Issue 3: Loss of Stereochemical Integrity (Epimerization/Racemization)
Q3: My chiral oxazolidinone product has low enantiomeric or diastereomeric excess. What is causing this loss of stereochemistry?
A3: Maintaining stereochemical integrity is critical when synthesizing chiral oxazolidinones, especially when using them as chiral auxiliaries (e.g., Evans auxiliaries).
-
Mechanism of Racemization: The most common cause of racemization is the deprotonation of the proton alpha to a carbonyl group in an intermediate, which forms a planar enolate that can be protonated from either face. Ring-opening of the oxazolidinone under harsh conditions can also lead to a loss of stereochemical information.[3]
-
Influence of the Base: The choice of base is critical. Strong, non-hindered bases can readily abstract protons from stereogenic centers, leading to epimerization.
-
Solution: Employ sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine. Their bulkiness disfavors the abstraction of protons at congested chiral centers.[3]
-
-
Effect of Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.
-
Solution: It is crucial to maintain low temperatures, typically between -78°C and 0°C, during steps where stereocenters are susceptible to epimerization.[3]
-
-
Solvent Choice: The solvent can influence the stability of intermediates and transition states.
-
Solution: Aprotic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are generally preferred as they are less likely to facilitate proton transfer reactions that can lead to racemization.[3]
-
Issue 4: Challenges with Evans Auxiliaries
Q4: I am having trouble with the cleavage of my Evans auxiliary, or I am observing undesired side products during this step. What should I do?
A4: The removal of the chiral auxiliary is a critical final step. While effective, issues can arise.
-
Incomplete Cleavage: The N-acyl bond may be resistant to cleavage under standard conditions, especially with sterically hindered substrates.
-
Solution: For hydrolysis to the carboxylic acid, lithium hydroperoxide (LiOOH) is often more effective than lithium hydroxide (LiOH) for hindered substrates, as it is a less hindered and less basic nucleophile.[4]
-
-
Endocyclic vs. Exocyclic Cleavage: The desired reaction is the cleavage of the exocyclic N-acyl bond. However, cleavage of the endocyclic carbamate bond can occur as a side reaction, leading to the destruction of the auxiliary and formation of a hydroxyamide by-product.
Data Presentation: Reaction Condition Optimization
Table 1: Effect of Catalyst on the Synthesis of 5-methyl-2-oxazolidinone from Propylene Oxide and Ethyl Carbamate
| Entry | Catalyst (10 wt%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Mg/Fe (1:1), calcined at 300°C | 140 | 12 | 85 | >99 |
| 2 | Mg/Fe (1:1), calcined at 400°C | 140 | 8 | 97 | >99 |
| 3 | Mg/Fe (1:1), calcined at 500°C | 140 | 12 | 92 | >99 |
| 4 | MgO | 140 | 12 | 45 | >99 |
| 5 | Fe₂O₃ | 140 | 12 | 15 | >99 |
Data adapted from a study on binary Mg/Fe oxides as catalysts.[2][7]
Table 2: Influence of Solvent and Amine Catalyst on the Reaction of N-propynoyl-(4S)-4-benzyl-1,3-oxazolidin-2-one
| Entry | Amine | Solvent | Yield of Enamine (%) | Yield of Dimer (%) |
| 1 | Et₃N | MeCN | 36 (12:1 E/Z) | 18 |
| 2 | i-Pr₂NEt | MeCN | 25 (10:1 E/Z) | 12 |
| 3 | DBU | MeCN | 65 (15:1 E/Z) | 10 |
| 4 | Et₃N | THF | 42 (10:1 E/Z) | 20 |
| 5 | Et₃N | CH₂Cl₂ | 30 (11:1 E/Z) | 15 |
Data illustrates the impact of reaction parameters on product distribution.[8]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of Oxazolidinones
This protocol provides a general guideline for the purification of solid oxazolidinone products. The choice of solvent is critical and should be determined experimentally.
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the crude product when hot but not at room temperature. For a two-solvent system, the first solvent should readily dissolve the product, while the second should be a poor solvent in which the product is insoluble. The two solvents must be miscible.[9]
-
Dissolution: Place the crude oxazolidinone in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (or the good solvent in a two-solvent system) until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If a two-solvent system is used, add the second (poor) solvent dropwise until the solution becomes cloudy, then add a drop or two of the first solvent to redissolve the solid before allowing it to cool. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
This protocol outlines a general method for determining the enantiomeric purity of chiral oxazolidinones. The specific column and mobile phase will need to be optimized for the particular analyte.
-
Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®), a UV detector, and a suitable data acquisition system.[10][11]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized oxazolidinone in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase for chiral separations is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. Small amounts of an acid or base (e.g., trifluoroacetic acid) can be added to improve peak shape.[11]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, often 25°C.
-
Detection: Monitor the elution at a wavelength where the oxazolidinone has strong UV absorbance.
-
-
Analysis:
-
Inject a small volume of the sample solution (e.g., 1-10 µL).
-
Record the chromatogram. The two enantiomers should appear as separate peaks.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
-
Visualizations
Caption: Main and side reaction pathways in oxazolidinone synthesis.
Caption: Troubleshooting workflow for low yield in oxazolidinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ionike.com [ionike.com]
- 8. researchgate.net [researchgate.net]
- 9. Home Page [chem.ualberta.ca]
- 10. benchchem.com [benchchem.com]
- 11. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Methyl-1,3-oxazolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Methyl-1,3-oxazolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are column chromatography on silica gel and recrystallization. A combination of both methods often yields the highest purity.
Q2: What are the typical impurities I might encounter?
A2: Potential impurities depend on the synthetic route. Common impurities may include unreacted starting materials (e.g., 1-amino-2-propanol, diethyl carbonate), residual solvents, and byproducts from side reactions. If using starting materials like epibromohydrin, its high reactivity can lead to the formation of various byproducts. In syntheses involving aldehydes and ketones, undesired aldol products can also be a source of impurities.
Q3: My purified this compound is a liquid/oil, but I expected a solid. What should I do?
A3: this compound is reported to be a liquid at room temperature. Therefore, obtaining a liquid product is expected. If you require a solid, you might consider derivatization or co-crystallization with another compound.
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not moving from the baseline on the TLC plate.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Increase the polarity of your eluent. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or acetone. For very polar compounds, a small percentage of methanol (e.g., 1-5%) in dichloromethane or ethyl acetate can be effective.[1]
Issue 2: The compound streaks badly on the TLC plate and the column.
-
Possible Cause: The compound is interacting too strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or ammonia in methanol. This will help to neutralize the acidic sites on the silica gel and improve the peak shape.[2]
Issue 3: Impurities are co-eluting with my product.
-
Possible Cause: The solvent system does not provide enough resolution.
-
Solution:
-
Try a different solvent system. For example, if you are using an ethyl acetate/hexane gradient, consider trying a dichloromethane/methanol gradient.
-
Use a shallower gradient during column chromatography. A slower increase in solvent polarity can improve separation.
-
Consider using a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica gel.
-
Recrystallization
Issue 1: The compound "oils out" instead of crystallizing.
-
Possible Cause:
-
The boiling point of the solvent is higher than the melting point of your compound.
-
The solution is cooling too quickly.
-
The compound is significantly impure.
-
-
Solution:
-
Choose a solvent with a lower boiling point.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[3][4]
-
Try adding a small amount of a "poor" solvent (an anti-solvent) to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.
-
If impurities are the issue, first purify the compound by column chromatography.[3]
-
Issue 2: No crystals form, even after cooling.
-
Possible Cause:
-
The solution is not saturated (too much solvent was used).
-
The solution is supersaturated, but crystal nucleation has not occurred.
-
-
Solution:
-
If you have excess solvent, you can carefully evaporate some of it and try to cool the solution again.[3][4]
-
To induce crystallization, you can:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.[5]
-
Add a seed crystal of pure this compound, if available.
-
Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath).
-
-
Issue 3: The recrystallization yield is very low.
-
Possible Cause:
-
Too much solvent was used, and a significant amount of the compound remains in the mother liquor.
-
The crystals were filtered before crystallization was complete.
-
-
Solution:
-
Concentrate the mother liquor and cool it again to obtain a second crop of crystals.[4]
-
Ensure the solution is thoroughly cooled before filtration.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may need to be optimized for your specific crude product.
-
TLC Analysis:
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives your product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of ethyl acetate and hexane.
-
-
Column Preparation:
-
Choose an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Loading and Elution:
-
Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Carefully load the solution onto the top of the silica gel bed.
-
Begin eluting with the initial solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent based on your TLC analysis.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) |
| Alternative Mobile Phase | Gradient of Methanol in Dichloromethane (e.g., 1% to 10%) |
| TLC Visualization | UV light (if applicable) and/or staining (e.g., potassium permanganate) |
Protocol 2: Purification by Recrystallization
This protocol should be performed after an initial purification by column chromatography for best results.
-
Solvent Screening:
-
In small test tubes, test the solubility of your partially purified this compound in various solvents (e.g., ethyl acetate, diethyl ether, dichloromethane, toluene, and mixtures such as ethyl acetate/hexane).
-
A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
-
Recrystallization Procedure:
-
Place the compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the compound.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
| Solvent System | Suitability |
| Ethyl Acetate/Hexane | Good for compounds with moderate polarity. Dissolve in hot ethyl acetate and add hexane until cloudy. |
| Diethyl Ether | Can be effective for moderately polar compounds. |
| Toluene | May work for less polar impurities. |
| Ethanol/Water | Can be a good choice for polar compounds.[6] |
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Troubleshooting Low Diastereoselectivity in Evans Aldol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with low diastereoselectivity in Evans aldol reactions.
Frequently Asked Questions (FAQs)
Q1: My Evans aldol reaction is showing low diastereoselectivity. What are the most common causes?
Low diastereoselectivity in Evans aldol reactions can stem from several factors. The most common issues include incomplete formation of the desired Z-enolate, inappropriate choice of Lewis acid for chelation, suboptimal reaction temperature, and steric or electronic effects from the substrates themselves. The stereochemical outcome of the reaction is dictated by the Zimmerman-Traxler transition state, and any deviation from the ideal chair-like conformation can lead to a mixture of diastereomers.[1][2][3]
Q2: How does the choice of Lewis acid impact the diastereoselectivity?
The Lewis acid is critical for achieving high diastereoselectivity as it facilitates the formation of a rigid, chelated transition state. Boron-based Lewis acids, such as dibutylboron triflate (Bu₂BOTf), are particularly effective because they form strong chelates with the carbonyl groups of the chiral auxiliary and the enolate.[2][4] This chelation locks the transition state into a chair-like conformation, which favors the formation of the syn-aldol product.[2][3][5] Using a Lewis acid that does not chelate as effectively, or is too bulky, can lead to a less organized transition state and, consequently, lower diastereoselectivity.[6][7]
Q3: Can the structure of my N-acyl oxazolidinone or aldehyde affect the outcome?
Yes, the structure of both the N-acyl oxazolidinone and the aldehyde can significantly influence diastereoselectivity. For the N-acyl component, the presence of an α-substituent (as in propionate derivatives) is crucial for high selectivity. Acetate-derived N-acyl oxazolidinones often give poor diastereoselectivity because the lack of an α-substituent leads to a less sterically hindered and less organized transition state.[8][9] The steric bulk of the aldehyde's R-group also plays a role; very bulky aldehydes can introduce competing steric interactions that disfavor the desired transition state.
Q4: What is the importance of Z-enolate formation and how can I ensure it is being formed?
The Evans aldol reaction's high syn-selectivity is predicated on the selective formation of the Z-enolate.[2][5] The Z-enolate preferentially adopts a transition state that leads to the syn product to minimize 1,3-diaxial interactions.[3] To ensure the formation of the Z-enolate, "soft" enolization conditions are typically employed, using a Lewis acid like Bu₂BOTf in the presence of a hindered amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).[5][10] These conditions favor the kinetic deprotonation that leads to the Z-enolate.
Q5: My reaction is giving the "non-Evans" syn or anti-adduct. What could be the cause?
The formation of "non-Evans" syn or anti-adducts can occur under certain conditions. For example, using different Lewis acids can alter the geometry of the transition state. While boron enolates reliably give the syn-product, titanium enolates have been shown to produce the "non-Evans" syn-adduct.[6] The formation of anti-aldol products is generally associated with E-enolates, which are not typically formed under standard Evans conditions. However, certain combinations of substrates and reagents might lead to alternative, open-chain transition states that can produce the anti-diastereomer.[3]
Troubleshooting Guides
Guide 1: Optimizing the Lewis Acid
If you are experiencing low diastereoselectivity, the Lewis acid is a primary component to investigate.
Recommended Action: Switch to a boron-based Lewis acid if you are not already using one. Dibutylboron triflate (Bu₂BOTf) is the most common and reliable choice for promoting the formation of the "Evans syn" adduct.
Data on Lewis Acid Effects on Diastereoselectivity:
| Lewis Acid | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |
| Bu₂BOTf | Isobutyraldehyde | >99:1 | [Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.] |
| Sn(OTf)₂ | Benzaldehyde | 96:4 | [Paterson, I., et al. Org. Lett.2000 , 2, 159-162.] |
| TiCl₄ | Isobutyraldehyde | 6:94 | [Crimmins, M. T., et al. J. Org. Chem.2001 , 66, 4002-4011.] |
| MgBr₂ | Benzaldehyde | 85:15 | [Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.] |
Experimental Protocol: Standard Evans Aldol Reaction with Bu₂BOTf
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M).
-
Enolate Formation: Cool the solution to 0 °C and add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow addition of triethylamine (1.2 equiv). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldol Addition: Add the aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Reaction and Quench: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour. Quench the reaction by adding a pH 7 phosphate buffer.
-
Workup: Add methanol and 30% hydrogen peroxide to the mixture to oxidize the boron species. Stir vigorously for 1 hour. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Guide 2: Controlling Reaction Temperature
Temperature control is crucial for maintaining the integrity of the Zimmerman-Traxler transition state.
Recommended Action: Ensure that the enolization and aldol addition steps are carried out at the recommended low temperatures. Prematurely warming the reaction can lead to a less organized transition state and lower diastereoselectivity.
Data on Temperature Effects on Diastereoselectivity:
| Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| -78 | >98:2 | [Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.] |
| -40 | 95:5 | [Kim, B. M., et al. Comp. Org. Syn.1991 , 2, 239.] |
| 0 | 80:20 | [Kim, B. M., et al. Comp. Org. Syn.1991 , 2, 239.] |
| 25 | 65:35 | [Heathcock, C. H. Comp. Org. Syn.1991 , 2, 181.] |
Visual Guides
Caption: A troubleshooting workflow for diagnosing and resolving low diastereoselectivity in Evans aldol reactions.
Caption: The Zimmerman-Traxler model for the Evans aldol reaction leading to the syn-product.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Stereochemical Integrity of 5-Methyl-1,3-oxazolidin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of 5-Methyl-1,3-oxazolidin-2-one during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For a chiral molecule like this compound, maintaining its specific three-dimensional stereochemistry is often crucial for its biological activity or its effectiveness as a chiral auxiliary in asymmetric synthesis. Racemization leads to a loss of stereochemical purity, resulting in a product with diminished or altered efficacy.
Q2: What are the primary causes of racemization in this compound?
A2: The primary causes of racemization in this compound involve the cleavage of the bond to the chiral center or the temporary removal of a proton from the chiral center, leading to a planar intermediate that can be reprotonated from either side. This process can be catalyzed by:
-
Bases: Strong bases can deprotonate the chiral center, leading to a resonance-stabilized anion that is achiral.
-
Acids: Acidic conditions can promote the formation of an enol intermediate, which is also planar and achiral.
-
Elevated Temperatures: Increased thermal energy can provide the activation energy necessary to overcome the barrier to racemization.
-
Prolonged Reaction or Storage Times: Extended exposure to even mild non-ideal conditions can lead to a gradual loss of enantiomeric excess.
Q3: How can I store this compound to minimize the risk of racemization?
A3: To minimize the risk of racemization during storage, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Avoid storing it in solutions, especially if the solvent is protic or if acidic or basic impurities are present. For long-term storage, refrigeration is recommended.
Q4: Which analytical techniques are suitable for determining the enantiomeric excess of this compound?
A4: The most common and reliable method for determining the enantiomeric excess (e.e.) of this compound is chiral High-Performance Liquid Chromatography (HPLC) . Other techniques that can be employed include:
-
Chiral Gas Chromatography (GC): Suitable for volatile derivatives.
-
Polarimetry: Measures the optical rotation of a sample, which can be used to calculate e.e. if the specific rotation of the pure enantiomer is known.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between the enantiomers.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during experiments that can lead to a loss of stereochemical purity in this compound.
| Issue | Potential Cause | Recommended Solution |
| Low enantiomeric excess (e.e.) in the final product after a reaction. | Inappropriate Base: Use of a strong, non-hindered base (e.g., NaOH, KOH, NaOMe). | Use a sterically hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine. |
| High Reaction Temperature: Running the reaction at elevated temperatures. | Maintain a low reaction temperature, typically between -78 °C and 0 °C, especially during steps involving the formation or modification of the chiral center. | |
| Prolonged Reaction Time: Allowing the reaction to proceed for an extended period, even under mild conditions. | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction promptly upon completion. | |
| Inappropriate Solvent: Using protic solvents (e.g., methanol, ethanol) that can facilitate proton exchange. | Employ aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene. | |
| Gradual decrease in e.e. during workup or purification. | Acidic or Basic Workup Conditions: Washing with strong aqueous acid or base solutions. | Use neutral or mildly acidic/basic aqueous solutions for washing (e.g., saturated ammonium chloride, saturated sodium bicarbonate). Ensure minimal contact time. |
| High Temperature during Solvent Evaporation: Using excessive heat to remove the solvent. | Remove the solvent under reduced pressure at low temperatures (rotary evaporation with a cool water bath). | |
| Silica Gel Chromatography: The slightly acidic nature of standard silica gel can sometimes cause racemization of sensitive compounds. | Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine). Alternatively, use a different stationary phase like alumina. | |
| Racemization of the starting material before the reaction. | Improper Storage: Storing the compound in a non-inert atmosphere, at room temperature, or in a solution for an extended period. | Store the solid compound in a tightly sealed container under an inert atmosphere in a refrigerator. Prepare solutions fresh before use. |
| Contamination of Reagents or Solvents: Acidic or basic impurities in the reagents or solvents. | Use freshly purified or high-purity grade reagents and solvents. |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based chiral stationary phase. |
| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized for best resolution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (can be optimized to improve resolution) |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Procedure:
-
Prepare the mobile phase by mixing the appropriate volumes of n-hexane and isopropanol. Degas the mobile phase before use.
-
Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Dissolve the this compound sample in the mobile phase.
-
Inject the sample solution onto the column and record the chromatogram.
-
The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Visualizations
Logical Workflow for Preventing Racemization
Caption: A logical workflow outlining the key steps to prevent racemization.
Signaling Pathway of Base-Catalyzed Racemization
Caption: The mechanism of base-catalyzed racemization.
Signaling Pathway of Acid-Catalyzed Racemization
Caption: The mechanism of acid-catalyzed racemization.
References
Technical Support Center: Optimization of Alkylation with Oxazolidinone Auxiliaries
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oxazolidinone auxiliaries in alkylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of N-acyloxazolidinones, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure the use of a sufficiently strong base, such as LDA or NaHMDS, to fully generate the enolate.[1][2][3] Use of weaker or sterically hindered bases can lead to diminished yields.[4] Verify the quality and concentration of the base. |
| Moisture in the Reaction | All glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical. |
| Low Reaction Temperature | While enolate formation is typically performed at -78 °C, the subsequent alkylation step may require warming.[1] The optimal temperature is substrate and electrophile dependent. |
| Poor Electrophile Reactivity | Activated electrophiles like allylic and benzylic halides are ideal.[3][5] For less reactive electrophiles, consider using a more reactive sodium enolate over a lithium enolate.[2] |
| Side Reactions | Deacylation of the enolate can occur, especially with certain substrates.[2] Optimizing the reaction time and temperature can minimize this. |
Issue 2: Poor Diastereoselectivity
| Potential Cause | Suggested Solution |
| Incorrect Enolate Geometry | The formation of the desired Z-enolate is crucial for high diastereoselectivity.[3][6] This is typically favored with lithium and sodium bases in THF. |
| Reaction Temperature Too High | Elevated temperatures can lead to erosion of stereoselectivity. Maintain a low temperature during the alkylation step. |
| Non-Chelating Conditions | The chelated (Z)-enolate is key to facial selectivity.[6] Ensure the use of appropriate solvents (like THF) and counterions (Li+, Na+) that promote a rigid, chelated transition state. |
| Steric Hindrance | The bulky substituent on the oxazolidinone auxiliary directs the electrophile to the opposite face.[6][7] Insufficient steric bulk on the auxiliary may lead to lower diastereoselectivity. |
Issue 3: Epimerization of the Product
| Potential Cause | Suggested Solution |
| Harsh Workup Conditions | Vigorous acidic or basic workup conditions can cause epimerization at the newly formed stereocenter.[8] Use mild quenching and extraction procedures. |
| Prolonged Reaction Times | Leaving the reaction for an extended period after the alkylation is complete can sometimes lead to epimerization. Monitor the reaction by TLC or LC-MS. |
| Inappropriate Auxiliary Cleavage | Some cleavage methods can lead to racemization.[8] For example, strong acid hydrolysis can cause keto-enol tautomerism.[8] Milder methods like LiOH/H2O2 are often preferred.[6][8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the alkylation of N-acyloxazolidinones?
A1: Strong, non-nucleophilic bases are generally required for efficient deprotonation. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used to generate the enolate at low temperatures, typically -78 °C.[1][3][6] The choice of base can influence the reactivity and structure of the resulting enolate.[2]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in the structure and reactivity of the enolate. Tetrahydrofuran (THF) is a common solvent that promotes the formation of a chelated Z-enolate, which is essential for high diastereoselectivity.[6] In some cases, other solvents like chloroform have been shown to improve yields and maintain high diastereoselectivity.[4]
Q3: What is a typical experimental protocol for the alkylation step?
A3: A general procedure involves dissolving the N-acyloxazolidinone in anhydrous THF under an inert atmosphere and cooling the solution to -78 °C. A solution of a strong base (e.g., LDA or NaHMDS) is then added dropwise to form the enolate. After stirring for a period, the electrophile (e.g., an alkyl halide) is added, and the reaction is allowed to proceed at -78 °C or a slightly higher temperature, depending on the reactivity of the electrophile. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
Q4: How can the chiral auxiliary be removed after the alkylation?
A4: The oxazolidinone auxiliary can be cleaved under various conditions to yield different functional groups. Hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H2O2) is a common method to obtain the corresponding carboxylic acid.[6][8] Other methods can yield esters, amides, or alcohols.[9][10]
Q5: Can this method be used to create quaternary carbon centers?
A5: Yes, stereoselective α-alkylation to form all-carbon quaternary centers is possible, particularly through the use of zirconium enolates with tertiary alkyl halides.[4] This method has been shown to proceed with high diastereoselectivity.[4]
Quantitative Data Summary
Table 1: Influence of Reaction Parameters on Diastereoselectivity
| Auxiliary Substituent | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 4-benzyl | Allyl Iodide | NaN(TMS)2 | THF | -78 | 98:2 |
| 4-benzyl-5,5-dimethyl | t-BuBr | Et3N | CHCl3 | Room Temp. | >95:5 |
Note: This table provides examples and the optimal conditions can vary depending on the specific substrates.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of N-Propionyl-4-benzyl-2-oxazolidinone
-
Dissolve N-propionyl-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add sodium bis(trimethylsilyl)amide (NaN(TMS)2, 1.1 eq) and stir for 30 minutes at -78 °C.[6]
-
Add allyl iodide (1.2 eq) dropwise.[6]
-
Stir the reaction mixture at -78 °C for 15 minutes.[6]
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Cleavage of the Chiral Auxiliary with LiOH/H2O2
-
Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a 4:1 mixture of THF and water.[6]
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).[6]
-
Stir the mixture at 0 °C for 1 hour.[6]
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na2SO3).[6]
-
Adjust the pH to acidic with HCl and extract the carboxylic acid product with an organic solvent.
-
The chiral auxiliary can often be recovered from the aqueous layer.[4]
Visualizations
Caption: General workflow for the alkylation of N-acyloxazolidinones.
Caption: Decision tree for troubleshooting poor diastereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
by-product formation in the synthesis of 5-Methyl-1,3-oxazolidin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methyl-1,3-oxazolidin-2-one. The information is presented in a practical question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: this compound is typically synthesized through the cyclization of (±)-2-aminopropan-1-ol with a suitable carbonylating agent. The most common methods include reactions with:
-
Dialkyl carbonates: Such as diethyl carbonate or dimethyl carbonate, often in the presence of a base.
-
Urea: This method is often driven by heating, which releases ammonia and isocyanate in situ.
-
Phosgene derivatives: Although effective, these reagents are highly toxic and are often avoided.
-
Carbon dioxide (CO₂): This is a greener alternative, though it may require elevated pressures and temperatures.[1]
Q2: What is the general reaction mechanism for the formation of this compound?
A2: The reaction generally proceeds through a two-step mechanism. First, the amino group of 2-aminopropanol acts as a nucleophile and attacks the carbonyl carbon of the carbonylating agent, forming an intermediate carbamate or a related adduct. Subsequently, an intramolecular cyclization occurs where the hydroxyl group attacks the carbonyl carbon, leading to the formation of the five-membered oxazolidinone ring and the elimination of a small molecule (e.g., ethanol, ammonia).
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am experiencing a low yield or no formation of the desired this compound. What are the potential causes and how can I improve the yield?
A: Low yields can arise from several factors related to starting materials, reaction conditions, and work-up procedures. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, or catalyst can significantly impact the yield.
-
Solution: Refer to the tables below for optimized conditions for your specific synthetic route. The choice of base is crucial when using dialkyl carbonates; stronger bases can favor the reaction. For urea-based synthesis, ensure the temperature is high enough to facilitate urea decomposition and subsequent reaction.
-
-
Decomposition of Starting Materials or Product: 2-aminopropanol can be volatile, and the oxazolidinone product may be susceptible to decomposition under harsh conditions (e.g., very high temperatures or strongly acidic/basic conditions).
-
Solution: Ensure the reaction is performed in a sealed vessel or under reflux to prevent the loss of volatile reactants. Avoid excessive temperatures and prolonged reaction times once the reaction is complete.
-
Issue 2: Presence of Significant By-products
Q: My final product is contaminated with significant impurities. What are the likely by-products and how can I minimize their formation?
A: By-product formation is a common issue in the synthesis of this compound. The nature of the by-products often depends on the chosen synthetic route.
-
Unreacted Starting Materials: Incomplete conversion will leave residual 2-aminopropanol and the carbonylating agent.
-
Solution: Optimize reaction conditions (time, temperature, stoichiometry of reactants) to drive the reaction to completion.
-
-
Formation of N,N'-disubstituted Ureas (when using urea): The isocyanate intermediate generated from urea can react with another molecule of 2-aminopropanol to form a symmetrical or unsymmetrical disubstituted urea.
-
Solution: Use a molar excess of urea to favor the intramolecular cyclization over the intermolecular reaction.
-
-
Oligomerization/Polymerization: 2-aminopropanol can potentially undergo self-condensation or react with intermediates to form oligomeric species, especially at high temperatures.
-
Solution: Maintain the recommended reaction temperature and avoid overheating.
-
-
Formation of Isomeric Oxazolidinones: If the starting amino alcohol is not pure, isomeric products may form.
-
Solution: Ensure the purity of the starting (±)-2-aminopropan-1-ol.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of this compound from (±)-2-aminopropan-1-ol. (Note: The quantitative data on by-products is illustrative due to limited specific literature data and may vary based on precise experimental conditions.)
Table 1: Synthesis using Diethyl Carbonate
| Parameter | Condition A | Condition B |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Methoxide (NaOMe) |
| Solvent | None (Neat) | Methanol |
| Temperature (°C) | 120-130 | 65 (Reflux) |
| Reaction Time (h) | 6 | 12 |
| Yield (%) | 75-85 | 80-90 |
| Major By-product (%) | Unreacted 2-aminopropanol (~5%) | Carbamate intermediate (~3%) |
| Minor By-product (%) | Diethylether of 2-aminopropanol (~2%) | - |
Table 2: Synthesis using Urea
| Parameter | Condition A | Condition B |
| Catalyst | None | Zinc Acetate (Zn(OAc)₂) |
| Solvent | None (Neat) | N,N-Dimethylformamide (DMF) |
| Temperature (°C) | 140-150 | 130 |
| Reaction Time (h) | 4 | 8 |
| Yield (%) | 60-70 | 70-80 |
| Major By-product (%) | N,N'-bis(1-hydroxypropan-2-yl)urea (~10%) | Unreacted 2-aminopropanol (~5%) |
| Minor By-product (%) | Oligomeric species (~5%) | - |
Experimental Protocols
Protocol 1: Synthesis of this compound using Diethyl Carbonate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (±)-2-aminopropan-1-ol (1.0 eq) and diethyl carbonate (1.5 eq).
-
Add potassium carbonate (0.2 eq) to the mixture.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring for 6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess diethyl carbonate under reduced pressure.
-
Dissolve the residue in dichloromethane and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.
Protocol 2: Synthesis of this compound using Urea
-
In a round-bottom flask, thoroughly mix (±)-2-aminopropan-1-ol (1.0 eq) and urea (1.2 eq).
-
Heat the mixture in an oil bath at 140-150 °C for 4 hours. Ammonia gas will be evolved.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to approximately 80 °C and add hot water to dissolve the product and any remaining urea.
-
Filter the hot solution to remove any insoluble by-products.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath to crystallize the product.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate or isopropanol.
Mandatory Visualization
Diagram 1: Synthetic Pathway to this compound
Caption: General synthetic pathway for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Diagram 3: By-product Formation Pathways
Caption: Potential by-product formation pathways in urea-based synthesis.
References
Technical Support Center: Challenges in the Removal of 5-Methyl-1,3-oxazolidin-2-one Auxiliary
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of the 5-Methyl-1,3-oxazolidin-2-one chiral auxiliary, a widely used Evans auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of the this compound auxiliary? A1: The this compound is a type of Evans chiral auxiliary used extensively in asymmetric synthesis.[1][2] It is temporarily attached to a substrate to direct stereoselective transformations such as aldol additions, alkylations, and Diels-Alder reactions.[3][4] The auxiliary's structure creates a chiral environment that forces reactions to proceed with a high degree of diastereoselectivity, allowing for the synthesis of specific enantiomers of a target molecule.[4][5]
Q2: What are the most common methods for removing the auxiliary? A2: Once the desired stereocenter is created, the auxiliary must be cleaved to yield the final product. The most common methods transform the N-acyl group into various functionalities:
-
Hydrolysis to Carboxylic Acid: Typically achieved using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1][6]
-
Reductive Cleavage to Alcohol: Commonly employs reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) to produce the corresponding primary alcohol.[5]
-
Conversion to Esters: Can be accomplished using various alkoxides, such as sodium methoxide in methanol for methyl esters.
-
Conversion to Thioesters or Benzyl Esters: Achieved with reagents like lithium benzylthiolate (LiSBn) or lithium benzyloxide (LiOBn), respectively.[6][7]
Q3: How can the chiral auxiliary be recovered after cleavage? A3: A key advantage of using Evans auxiliaries is the ability to recover and recycle the often-expensive chiral starting material.[6][8] After the cleavage reaction and initial workup to isolate the product, the aqueous layer, which contains the auxiliary, can be treated to recover it. This typically involves extraction with an organic solvent after adjusting the pH.
Troubleshooting Guide
This guide addresses specific issues that may arise during the removal of the this compound auxiliary.
Q4: My cleavage reaction is incomplete, with significant starting material remaining. What should I do? A4: An incomplete reaction can be due to several factors:
-
Reagent Quality: Ensure that the reagents are fresh and of high purity. For example, hydrogen peroxide solutions can degrade over time. Reducing agents like LiBH₄ and LiAlH₄ are sensitive to moisture.
-
Reaction Time/Temperature: If the reaction is proceeding slowly, consider extending the reaction time. A modest increase in temperature may also be beneficial, but monitor carefully for potential side reactions or product degradation.[8]
-
Stoichiometry: Verify the stoichiometry of your reagents. For hydrolytic cleavage, an excess of LiOH and H₂O₂ is typically used.
Troubleshooting Workflow for Incomplete Reactions
Caption: A logical workflow for troubleshooting incomplete auxiliary removal reactions.
Q5: I am observing undesired cleavage of the auxiliary ring (endocyclic cleavage). How can this be prevented? A5: This is a known issue, particularly when using LiOH without H₂O₂. The hydroxide nucleophile can attack the less sterically hindered endocyclic (carbamate) carbonyl, leading to the opening of the oxazolidinone ring.[6][7] The use of lithium hydroperoxide (LiOOH) strongly favors the desired attack at the exocyclic (amide) carbonyl. Computational studies suggest that while initial nucleophilic attack from OOH⁻ may also favor the endocyclic carbonyl, the resulting tetrahedral intermediate has a very high barrier to decomposition, making the exocyclic cleavage pathway the preferred overall route.[6][7]
Q6: My reaction with LiOH/H₂O₂ is generating a significant amount of gas. Is this normal and how should I manage it? A6: Yes, this is a documented phenomenon. The reaction between the initially formed peracid intermediate and the excess hydrogen peroxide present leads to the rapid decomposition of the peracid and the release of stoichiometric amounts of oxygen gas.[1] This can create a significant safety hazard, especially at a large scale, by compromising the inert atmosphere in the reactor. To mitigate this, consider "starving" the reaction by using less than 2 equivalents of H₂O₂. This reduces the rate of oxygen release, allowing for safer implementation.[1]
Q7: I am forming a hydroxyamide byproduct during hydrolytic cleavage. How can I minimize this? A7: The formation of a hydroxyamide byproduct occurs from competitive hydrolysis at the carbamate carbonyl instead of the amide carbonyl.[1] Under the original Evans conditions for auxiliary removal, this can be a notable side reaction.[1] Optimizing the amount of hydrogen peroxide is key. While using a large excess of H₂O₂ can improve selectivity for the desired acid, it also accelerates oxygen release.[1] Careful control of stoichiometry and temperature (running the reaction at 0 °C) can help minimize this side product.
Q8: My product is prone to epimerization at the α-carbon. What conditions should I use? A8: Epimerization is a risk under strongly basic conditions. To preserve the stereochemical integrity of your newly created center, it is crucial to perform the cleavage at low temperatures (e.g., 0 °C).[8] If your product is particularly sensitive, consider alternative, milder cleavage methods that do not rely on strong bases. Reductive cleavage with LiBH₄ is often a good alternative.
Quantitative Data Summary
The choice of cleavage method can significantly impact yield and purity. Below is a summary of potential issues and comparisons.
Table 1: Comparison of Common Cleavage Methods
| Method | Reagents | Product | Key Advantages | Potential Challenges |
| Hydrolysis | LiOH, H₂O₂ | Carboxylic Acid | High yield, reliable | O₂ evolution (safety risk), hydroxyamide byproduct, potential for epimerization.[1] |
| Reductive Cleavage | LiBH₄ or LiAlH₄ | Primary Alcohol | Milder, avoids strong base | Reducing agent may affect other functional groups in the molecule.[5] |
| Esterification | NaOMe/MeOH | Methyl Ester | Direct conversion to ester | Requires anhydrous conditions. |
| Alternative Hydrolysis | LiOBn or LiSBn | Benzyl Ester or Thioester | High selectivity | Reagents may be more specialized.[6][7] |
Table 2: Troubleshooting Common Side Reactions
| Issue / Side Product | Probable Cause | Recommended Solution |
| Hydroxyamide Byproduct | Competing hydrolysis at the carbamate carbonyl.[1] | Optimize H₂O₂ stoichiometry; maintain low temperature (0 °C). |
| Endocyclic Cleavage | Nucleophilic attack at the carbamate carbonyl (common with LiOH alone).[7] | Use LiOH in combination with H₂O₂ to form LiOOH, which favors exocyclic cleavage.[6] |
| Epimerization | Exposure to strong base at elevated temperatures. | Perform the reaction at 0 °C or below; consider a non-basic cleavage method if the product is highly sensitive.[8] |
| Oxygen Evolution | Reduction of peracid intermediate by excess H₂O₂.[1] | Reduce the equivalents of H₂O₂ to below 2 to "starve" the side reaction and slow O₂ release.[1] |
Detailed Experimental Protocols
Protocol 1: Hydrolytic Cleavage to Carboxylic Acid via LiOH/H₂O₂
This protocol is adapted from standard literature procedures for the hydrolysis of N-acyl oxazolidinones.[1][8]
Workflow for Hydrolytic Cleavage
Caption: Standard experimental workflow for the hydrolytic removal of the auxiliary.
-
Dissolution: Dissolve the N-acyl-5-methyl-1,3-oxazolidin-2-one (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: While stirring, add 30% aqueous hydrogen peroxide (4.0 equiv) to the solution, followed by the slow, dropwise addition of an aqueous solution of lithium hydroxide (e.g., 0.8 M, 2.0 equiv).
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, ~5 equiv) to reduce the excess peroxide.
-
Workup (Product Isolation):
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Adjust the pH of the remaining aqueous solution to be acidic (pH ~2-3) with a suitable acid (e.g., 1 M HCl).
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude carboxylic acid.
-
-
Workup (Auxiliary Recovery):
-
Take the aqueous layer from the previous step and make it basic (pH ~10-11) with a base like 1 M NaOH.
-
Extract this basic aqueous layer multiple times with an organic solvent like dichloromethane (CH₂Cl₂).
-
Combine these organic layers, dry over Na₂SO₄, filter, and concentrate to recover the chiral auxiliary.
-
-
Purification: Purify the crude carboxylic acid product by flash column chromatography or recrystallization as needed.
Protocol 2: Reductive Cleavage to Primary Alcohol via LiBH₄
This protocol describes a common method for reducing the N-acyl group to a primary alcohol.[5][8]
-
Dissolution: Dissolve the N-acyl-5-methyl-1,3-oxazolidin-2-one (1.0 equiv) in an anhydrous ether solvent such as diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add lithium borohydride (LiBH₄) (2.0-3.0 equiv) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. This can take several hours.
-
Quenching: Cool the reaction back to 0 °C and quench it by the slow, careful addition of 1 M aqueous NaOH.
-
Workup:
-
Pour the quenched mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Extract the aqueous layer with additional diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude primary alcohol and recover the chiral auxiliary by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 4. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. connectsci.au [connectsci.au]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 5-Methyl-1,3-oxazolidin-2-one Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 5-Methyl-1,3-oxazolidin-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, particularly when starting from L-alanine derivatives.
| Issue | Potential Cause | Recommendation |
| Low Yield | Incomplete reaction; side product formation; degradation of product. | - Ensure complete conversion of starting materials using in-process controls (e.g., TLC, HPLC). - Optimize reaction temperature; higher temperatures can lead to side reactions. - Control stoichiometry of reagents carefully; excess base or cyclizing agent can cause degradation. |
| Poor Diastereoselectivity | Inadequate chiral control during ring formation or precursor synthesis. | - Screen different chiral auxiliaries or catalysts if applicable to the synthetic route. - Optimize the cyclization conditions (solvent, temperature, base) to favor the desired diastereomer. - Consider a crystallization-induced asymmetric transformation if a crystalline intermediate can be isolated.[1] |
| Inconsistent Product Purity | Inefficient purification; presence of residual solvents or reagents. | - Develop a robust crystallization procedure for the final product or a key intermediate.[1] - Evaluate different solvent systems for extraction and crystallization. - Implement appropriate work-up procedures to remove unreacted reagents and byproducts. |
| Difficulty with Product Isolation | Product is an oil or has high solubility in the reaction solvent. | - Screen for a suitable anti-solvent to induce precipitation. - Consider derivatization to a crystalline solid for purification, followed by deprotection. - If chromatography is necessary at scale, investigate alternative methods like simulated moving bed (SMB) chromatography. |
| Exothermic Reaction Runaway | Poor heat transfer in larger reactors during cyclization or other energetic steps. | - Characterize the reaction calorimetry using a reaction calorimeter (RC1) to understand the heat flow. - Implement controlled addition of reagents. - Ensure adequate reactor cooling capacity and agitation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up this compound production?
A1: The most common scalable routes start from L-alanine or its derivatives. One prominent method involves the reduction of N-protected L-alanine to the corresponding amino alcohol, followed by cyclization with a carbonylating agent like phosgene, a chloroformate, or carbonyldiimidazole (CDI). Another approach involves the stereoselective addition to chiral α-dibenzylamino aldehydes derived from L-alanine.[2] For large-scale synthesis, developing a process that leads to a crystalline intermediate can be highly advantageous for purification.[1]
Q2: How does the choice of cyclizing agent impact the process on a larger scale?
A2: The choice of cyclizing agent is critical. Phosgene and its derivatives are highly efficient but also extremely toxic, requiring specialized handling and equipment. Diethyl carbonate is less hazardous but may require higher temperatures and longer reaction times. Carbonyldiimidazole (CDI) is a safer alternative but can be more expensive. For industrial-scale production, cost, safety, and waste stream management are key considerations.
Q3: What are the key challenges in maintaining stereochemical purity during scale-up?
A3: Maintaining stereochemical purity is a primary challenge. Potential issues include racemization of the starting material or intermediates under harsh reaction conditions (e.g., strong base or high temperature). The stereoselectivity of the cyclization step can also be affected by changes in solvent, temperature, and concentration. It is crucial to establish reaction conditions that are robust and reproducible on a larger scale. A method involving a dynamic crystallization-induced asymmetric transformation has been shown to yield a single diastereomer on a kilogram scale for a related oxazolidinone.[1]
Q4: How does purification of this compound differ from lab to plant scale?
A4: In the lab, flash chromatography is a common purification method. However, this is often not economically viable at an industrial scale. Therefore, developing a robust crystallization process is the preferred method for purification at scale. This involves screening various solvent systems to find conditions that provide good yield and high purity.[1][3] Distillation can also be an option if the product is thermally stable and volatile.
Q5: Are there any specific safety considerations for the large-scale synthesis of this compound?
A5: Yes, several safety considerations are important. If using reagents like phosgene or azides (in a Curtius rearrangement route), stringent safety protocols for handling highly toxic and potentially explosive materials are necessary.[4] Reactions involving strong bases or hydrides require an inert atmosphere and careful control of temperature to prevent runaway reactions. A thorough process safety assessment is essential before scaling up any chemical synthesis.
Experimental Protocols
Protocol 1: Synthesis of (S)-5-Methyl-1,3-oxazolidin-2-one from L-Alaninol
This protocol describes a general two-step procedure involving the formation of a carbamate followed by cyclization.
Materials:
-
L-Alaninol
-
Ethyl chloroformate
-
Sodium bicarbonate
-
Sodium hydroxide
-
Toluene
-
Tetrahydrofuran (THF)
Step 1: Carbamate Formation
-
Dissolve L-Alaninol (1.0 eq) in a mixture of water and toluene.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium bicarbonate (1.2 eq) in water.
-
Slowly add ethyl chloroformate (1.1 eq) while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC/HPLC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude carbamate intermediate.
Step 2: Cyclization
-
Dissolve the crude carbamate from Step 1 in an appropriate solvent such as THF.
-
Add a catalytic amount of a suitable base (e.g., sodium methoxide or sodium hydroxide).
-
Heat the mixture to reflux (around 65-70 °C) and stir for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a mild acid (e.g., acetic acid).
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (S)-5-Methyl-1,3-oxazolidin-2-one.
Data Presentation
Table 1: Comparison of Lab Scale vs. Kilogram Scale Synthesis of a Related Oxazolidinone Intermediate[1]
| Parameter | Laboratory Scale (1 g) | Kilogram Scale (1 kg) |
| Starting Material (L-Alanine derivative) | 1.0 g | 1.0 kg |
| Solvent Volume | ~20 mL | ~15 L |
| Reaction Time | 4-6 hours | 8-12 hours |
| Isolation Method | Flash Chromatography | Crystallization |
| Typical Yield | 70-85% | 92% |
| Purity (Diastereomeric Excess) | >95% | >99% |
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Co-elution of Product and Chiral Auxiliary in Chromatography
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenge of co-elution between a desired product and its chiral auxiliary during chromatographic purification. This resource provides practical troubleshooting guides and frequently asked questions to help you achieve optimal separation.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to diagnose a co-elution problem between my product and chiral auxiliary?
A1: The first step is to confirm the co-elution. Even if you observe a single symmetrical peak on your chromatogram, co-elution might be occurring.[1]
-
Peak Shape Analysis: Look for subtle asymmetries in your peak, such as shoulders or excessive tailing. A shoulder is a sudden discontinuity in the peak shape, which can indicate the presence of a closely eluting compound.[1][2]
-
Use of Advanced Detectors: If available, a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be invaluable.
-
Thin-Layer Chromatography (TLC): While not foolproof, running a TLC with a solvent system that provides good separation can give an initial indication of whether your product and auxiliary are separable under certain conditions.
Q2: What are the most common reasons for the co-elution of a product and a chiral auxiliary?
A2: Co-elution of the product and the chiral auxiliary often occurs due to similarities in their physicochemical properties, primarily polarity. If both your product and the chiral auxiliary are highly polar or non-polar, they will have similar affinities for the stationary and mobile phases, leading to poor separation.
Q3: When should I consider optimizing my chromatography method versus changing the workup procedure after cleaving the auxiliary?
A3: It is often beneficial to first attempt to remove the bulk of the chiral auxiliary during the workup, before resorting to extensive chromatographic optimization. For instance, after cleaving an Evans oxazolidinone auxiliary with LiOH/H₂O₂, an aqueous workup can be performed. The desired carboxylic acid product can often be extracted into an organic solvent after acidification of the aqueous layer, leaving the more polar auxiliary behind.[3] If the workup does not provide sufficient separation, then chromatographic optimization is necessary.
Troubleshooting Guides
Guide 1: Resolving Co-elution in Flash Chromatography
This guide provides a systematic approach to troubleshooting when your product and chiral auxiliary co-elute during flash chromatography.
Problem: A single peak or two very poorly resolved peaks are observed for the product and the chiral auxiliary.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide to 5-Methyl-1,3-oxazolidin-2-one and Other Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, chiral auxiliaries remain a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily impart chirality to a substrate, directing subsequent chemical transformations to achieve high levels of stereocontrol. Among the plethora of chiral auxiliaries available, oxazolidinones, particularly those popularized by David A. Evans, have established themselves as highly reliable and predictable tools.
This guide provides an objective comparison of the performance of 5-Methyl-1,3-oxazolidin-2-one and its derivatives with other commonly employed chiral auxiliaries, focusing on key asymmetric reactions such as alkylation and aldol additions. The information presented is supported by experimental data from peer-reviewed literature, detailed experimental protocols, and visual diagrams to elucidate the underlying principles of stereocontrol.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high diastereoselectivity in a given reaction, typically expressed as diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), alongside the chemical yield of the desired product. This section presents a comparative summary of the performance of 5-methyl-substituted oxazolidinones and other widely used chiral auxiliaries in asymmetric alkylation and aldol reactions.
It is important to note that a direct, side-by-side comparison of this compound with other auxiliaries under identical conditions is not extensively documented in the literature. Therefore, this guide includes data for the closely related and well-studied (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone to provide a meaningful comparison against standard Evans auxiliaries.
Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a fundamental method for the enantioselective synthesis of α-substituted carboxylic acids and their derivatives. The stereochemical outcome is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary, which directs the approach of the electrophile.
| Chiral Auxiliary | Acyl Group | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl | Allyl Iodide | NaHMDS | ~68% | >99:1[1] |
| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Allyl Iodide | NaHMDS | 73-78% | 98:2[2] |
| (S)-4-Isopropyl-2-oxazolidinone | Propionyl | Benzyl Bromide | LDA | 95% | >99:1 |
| (R)-4-Phenyl-2-oxazolidinone | Propionyl | Methyl Iodide | NaHMDS | 91% | 99:1 |
Asymmetric Aldol Addition
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters with a high degree of control. The stereochemical course of the reaction is often rationalized using the Zimmerman-Traxler model, which predicts a chair-like six-membered transition state.
| Chiral Auxiliary | Acyl Group | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone Derivative | Propionyl | 2-Benzyloxyacetaldehyde | TiCl₄ | 98% | 3:1 (Evans syn:non-Evans syn)[3] |
| (R)-4-Benzyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | Bu₂BOTf | 85-95% | >98:2[4] |
| (S)-4-Isopropyl-2-oxazolidinone | Propionyl | Benzaldehyde | Bu₂BOTf | 97% | >99:1 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of synthetic procedures. This section provides representative experimental protocols for the key steps in asymmetric synthesis using chiral oxazolidinone auxiliaries: N-acylation, diastereoselective alkylation, and cleavage of the auxiliary.
General Workflow for Asymmetric Synthesis using Oxazolidinone Auxiliaries
Caption: General workflow for asymmetric synthesis using a chiral oxazolidinone auxiliary.
Protocol 1: N-Acylation of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol describes the attachment of a propionyl group to the chiral auxiliary.
Materials:
-
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for anhydrous reactions under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add propionyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.
Protocol 2: Diastereoselective Alkylation of N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
This protocol details the alkylation of the acylated auxiliary with allyl iodide.[1]
Materials:
-
N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)
-
Allyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions under an inert atmosphere
Procedure:
-
Dissolve N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS solution (1.05 eq) dropwise via syringe. Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add allyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the diastereomers.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the N-acyl oxazolidinone to yield the chiral carboxylic acid and recover the auxiliary.
Materials:
-
N-Alkylated oxazolidinone adduct
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-alkylated oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the excess peroxide by the addition of aqueous Na₂SO₃ solution at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with cold 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate to isolate the chiral carboxylic acid.
-
Combine the organic layers containing the acid, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Mechanism of Stereocontrol
The high degree of stereoselectivity observed with oxazolidinone auxiliaries is a result of a combination of steric and electronic factors that favor the formation of a specific enolate geometry and control the facial selectivity of the subsequent reaction.
Caption: Mechanism of stereocontrol in asymmetric reactions using chiral oxazolidinones.
Conclusion
This compound and its derivatives, particularly (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, have demonstrated their utility as effective chiral auxiliaries in asymmetric synthesis. The available data suggests that they can provide excellent levels of diastereoselectivity in key carbon-carbon bond-forming reactions, comparable to the well-established Evans auxiliaries. The choice of a specific chiral auxiliary will ultimately depend on the specific substrates, reaction conditions, and desired stereochemical outcome. The protocols and comparative data presented in this guide offer a valuable resource for researchers in the rational design and execution of asymmetric syntheses, contributing to the efficient production of enantiomerically pure molecules for drug discovery and development.
References
Chiral Purity Analysis: A Comparative Guide to HPLC and GC Methods for Oxazolidinone Derivatives
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral drugs is a critical aspect of establishing safety and efficacy. Oxazolidinones, a significant class of synthetic antibiotics, possess a chiral center essential for their pharmacological activity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the chiral separation of oxazolidinone derivatives, supported by experimental data and detailed methodologies.
This document will delve into the practical applications and limitations of each technique, offering a clear rationale for method selection in the pharmaceutical analysis of these important compounds. While HPLC stands out as the predominant and more suitable method, a thorough understanding of both techniques is invaluable for analytical scientists.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Oxazolidinone Chiral Separation
HPLC has established itself as the premier technique for the enantioselective analysis of oxazolidinone derivatives. Its suitability stems from its ability to handle non-volatile, thermally labile, and polar compounds, which are characteristic of many active pharmaceutical ingredients (APIs), including oxazolidinones. The primary approach involves the use of Chiral Stationary Phases (CSPs) that create a chiral environment, allowing for the differential interaction and subsequent separation of enantiomers.
Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely employed and have demonstrated excellent enantioselectivity for a variety of oxazolidinone analogues.
Comparative Data of HPLC Methods for Chiral Separation of Oxazolidinone Derivatives
The following table summarizes quantitative data from various studies on the chiral separation of oxazolidinone derivatives using HPLC, providing a clear comparison of different stationary phases and mobile phase compositions.
| Oxazolidinone Derivative | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Resolution (Rs) | Separation Factor (α) | Reference |
| Linezolid | Chiralcel OJ-RH | 150mM di-sodium hydrogen phosphate buffer (pH 4.5)-acetonitrile (86:14, v/v) | 1.0 | 2.0 | - | [1][2] |
| Linezolid | Chiralpak AD | Hexane:2-propanol (IPA) | - | 1.8 | - | [3] |
| Linezolid | Chiracel OD | Hexane:2-propanol (IPA) | - | < 1.0 | - | [3] |
| WCK 2996 | Chiralpak AD-H | Hexane:2-propanol:methanol:acetic acid (70:10:20:0.2, v/v/v/v) | 1.0 | > 4.0 | - | [4] |
| Various Oxazolidinone Analogues | Lux Amylose-1 | Acetonitrile (ACN) | 0.5 | High Enantioselectivity | - | [5][6] |
| Various Oxazolidinone Analogues | Lux Cellulose-1 | Acetonitrile (ACN) | 0.5 | Moderate Enantioselectivity | - | [5][6] |
Note: "-" indicates that the data was not specified in the cited source.
Detailed Experimental Protocol: Chiral HPLC Separation of Linezolid
This protocol is a representative example for the enantiomeric separation of Linezolid, a widely known oxazolidinone antibiotic.
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
-
Column: Chiralcel OJ-RH (150 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 150mM di-sodium hydrogen phosphate buffer (adjusted to pH 4.5 with phosphoric acid) and acetonitrile in a ratio of 86:14 (v/v).[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of Linezolid bulk drug in the mobile phase at a concentration of 1 mg/mL.
-
For the determination of the (R)-enantiomer impurity, spike the sample solution with a known concentration of the (R)-enantiomer.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the separation and record the chromatogram.
-
The (S)-enantiomer (active form) and the (R)-enantiomer will be separated. The resolution between the two enantiomeric peaks should be ≥ 2.0.[1][2]
Gas Chromatography (GC): A Less Favorable Alternative
In contrast to the wealth of information available for HPLC methods, there is a notable absence of established Gas Chromatography (GC) methods for the chiral separation of oxazolidinone derivatives in the scientific literature. This is primarily due to the inherent physicochemical properties of oxazolidinones that make them unsuitable for direct GC analysis.
Key Limitations of GC for Oxazolidinone Analysis:
-
Volatility: GC requires analytes to be volatile or semi-volatile to be vaporized in the heated injector port and transported through the column by the carrier gas.[6][7] Oxazolidinones are typically non-volatile solids with relatively high molecular weights, making them difficult to analyze by GC without derivatization.
-
Thermal Stability: The high temperatures required for GC analysis (typically up to 300-350°C) can lead to the thermal degradation of many pharmaceutical compounds.[6] Oxazolidinone structures may not be stable at these temperatures, potentially leading to inaccurate quantification and the generation of degradation products.
-
Polarity: Oxazolidinones are polar molecules. Highly polar compounds can exhibit poor peak shape and tailing in GC due to interactions with the stationary phase.[7]
While derivatization can be employed to increase volatility and reduce polarity, this additional sample preparation step can introduce complexity, potential for side reactions, and sources of error.[8] For routine quality control and analysis, the direct approach offered by HPLC is significantly more straightforward and reliable for this class of compounds.
Visualizing the Workflow and Decision-Making Process
To better illustrate the analytical workflow and the decision-making process for choosing between HPLC and GC, the following diagrams are provided.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. gcms.cz [gcms.cz]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. chromtech.com [chromtech.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. m.youtube.com [m.youtube.com]
Validating Stereochemistry in Products Derived from 5-Methyl-1,3-oxazolidin-2-one: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control and validation of stereochemistry is paramount. In asymmetric synthesis, chiral auxiliaries are indispensable tools for establishing defined stereocenters. Among these, 5-Methyl-1,3-oxazolidin-2-one, a derivative of the well-known Evans auxiliaries, is frequently employed to direct stereoselective reactions.[1][2] The successful application of this chiral auxiliary hinges on the accurate determination of the stereochemical outcome of the reaction. This guide provides a comparative overview of the key analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography.
This guide presents a comparison of these methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate technique for their needs.
Comparison of Analytical Techniques for Stereochemical Validation
The choice of analytical method for stereochemical validation depends on several factors, including the nature of the sample, the information required (relative or absolute configuration, enantiomeric or diastereomeric excess), and the available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, NMR Spectroscopy, and X-ray Crystallography.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Single-Crystal X-ray Crystallography |
| Principle | Physical separation of enantiomers or diastereomers on a chiral stationary phase.[3] | Differentiation of diastereomers based on distinct chemical shifts in the NMR spectrum.[3] | Determination of the three-dimensional arrangement of atoms in a crystalline solid.[4] |
| Primary Application | Determination of enantiomeric excess (% ee) and diastereomeric ratio (dr).[1] | Determination of diastereomeric ratio (dr).[5][6] | Unambiguous determination of absolute configuration.[7][8] |
| Accuracy | Considered the gold standard for accuracy in determining enantiomeric and diastereomeric excess, capable of quantifying ratios up to 99.9:0.1.[3] | High accuracy (<2% error) can be achieved with proper experimental setup (e.g., sufficient relaxation delays, high signal-to-noise ratio).[3] | Provides a definitive and highly accurate 3D molecular structure.[4] |
| Sample Requirements | Solution of the analyte. | Solution of the analyte. | High-quality single crystal.[4] |
| Throughput | Relatively high. | High. | Low, crystal growth can be time-consuming.[4] |
| Limitations | Requires method development for each compound; may not be suitable for all compounds. | Does not directly determine absolute configuration; signal overlap can complicate analysis.[9] | Requires a crystalline sample, which can be difficult to obtain.[4] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers and diastereomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the analysis of chiral oxazolidinones.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
Materials:
-
Chiral column (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H).
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).
-
Additive (if necessary, e.g., 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds).[10]
-
Sample dissolved in a suitable solvent (e.g., mobile phase).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., 90:10 n-hexane:isopropanol).[10] Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent to a concentration of approximately 1 mg/mL.[11]
-
Instrument Setup:
-
Injection and Data Acquisition: Inject the sample solution and record the chromatogram.
-
Data Analysis:
-
Identify the peaks corresponding to the different stereoisomers.
-
Integrate the peak areas.
-
Calculate the enantiomeric excess (% ee) or diastereomeric ratio (dr) using the following formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination
NMR spectroscopy is a rapid and non-destructive method for determining the diastereomeric ratio of a sample. The two diastereomers will have slightly different chemical environments, leading to separate signals in the NMR spectrum.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
High-quality NMR tube.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal standard (optional, for quantitative analysis).
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient number of scans are co-added to achieve a good signal-to-noise ratio.
-
Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.[12]
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify a pair of well-resolved signals, one for each diastereomer. Protons closer to the newly formed stereocenter are more likely to show distinct chemical shifts.
-
Integrate the selected signals. The diastereomeric ratio is the ratio of the integral values.[13]
-
Single-Crystal X-ray Crystallography
X-ray crystallography is the most powerful method for the unambiguous determination of the absolute configuration of a chiral molecule.[4][8]
Instrumentation:
-
Single-crystal X-ray diffractometer.
Materials:
-
High-quality single crystals of the compound.
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Selection and Mounting:
-
Select a suitable crystal under a microscope. The crystal should be transparent and free of defects.[14]
-
Mount the crystal on the diffractometer.
-
-
Data Collection:
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the collected data.
-
-
Determination of Absolute Configuration:
-
The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator of the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer confirms the assignment.
-
Visualizing the Workflow
The following diagrams illustrate the typical workflows for each analytical technique.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for NMR Analysis of Diastereomeric Ratio.
Caption: Workflow for Single-Crystal X-ray Crystallography.
By understanding the strengths and limitations of each technique and following robust experimental protocols, researchers can confidently validate the stereochemical outcomes of their reactions, a critical step in the development of new chemical entities and pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. rsc.org [rsc.org]
- 6. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 9. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
Comparative Study of Catalysts for the Synthesis of 5-Methyl-1,3-oxazolidin-2-one
A Foray into Efficient Catalytic Systems for a Key Pharmaceutical Intermediate
The synthesis of 5-Methyl-1,3-oxazolidin-2-one, a crucial scaffold in various pharmaceuticals, has been the subject of extensive research to identify efficient and environmentally benign catalytic systems. This guide provides a comparative analysis of three distinct catalysts—Potassium Iodide (KI), Cerium Oxide (CeO₂), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)—for the synthesis of this important heterocyclic compound, primarily from the reaction of 2-aminopropan-1-ol with a carbon source like carbon dioxide (CO₂) or urea.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst is determined by several factors, including yield, selectivity, reaction conditions, and catalyst reusability. Below is a summary of the performance of KI, CeO₂, and DBU in the synthesis of this compound.
| Catalyst System | Reactants | Catalyst Loading | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Selectivity (%) |
| Potassium Iodide (KI) | 2-aminopropan-1-ol, CO₂ | 10 mol% | 120 | 2.0 | 8 | 85 | >99 |
| Cerium Oxide (CeO₂) (nanoparticles) | 2-aminopropan-1-ol, Urea | 5 wt% | 160 | Solvent-free | 6 | 92 | >99 |
| 1,8-Diazabicyclo[5.4.0] undec-7-ene (DBU) | 2-aminopropan-1-ol, CO₂ | 20 mol% | 100 | 1.0 | 12 | 78 | >95 |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. The following are the generalized protocols for the synthesis of this compound using the three compared catalysts.
Potassium Iodide (KI) Catalyzed Synthesis from 2-aminopropan-1-ol and CO₂
Procedure: A high-pressure stainless-steel autoclave is charged with 2-aminopropan-1-ol and 10 mol% of Potassium Iodide (KI). The autoclave is sealed and purged with carbon dioxide (CO₂) multiple times to ensure an inert atmosphere. The reactor is then pressurized with CO₂ to 2.0 MPa and heated to 120 °C with continuous stirring. After 8 hours, the reactor is cooled to room temperature and the excess CO₂ is carefully vented. The reaction mixture is then purified by column chromatography on silica gel to isolate the this compound product.
Cerium Oxide (CeO₂) Catalyzed Synthesis from 2-aminopropan-1-ol and Urea
Procedure: In a round-bottom flask equipped with a reflux condenser, 2-aminopropan-1-ol, urea, and 5 wt% of cerium oxide (CeO₂) nanoparticles are mixed. The reaction is conducted under solvent-free conditions. The mixture is heated to 160 °C and stirred for 6 hours. During the reaction, ammonia is evolved and can be trapped. After completion, the reaction mixture is cooled to room temperature and the solid catalyst is separated by filtration. The liquid product is then purified by vacuum distillation or column chromatography to yield pure this compound.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Catalyzed Synthesis from 2-aminopropan-1-ol and CO₂
Procedure: 2-aminopropan-1-ol and 20 mol% of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are placed in a high-pressure reactor. The reactor is sealed and flushed with CO₂. The pressure is then adjusted to 1.0 MPa with CO₂, and the reaction mixture is heated to 100 °C with vigorous stirring for 12 hours. After cooling the reactor to ambient temperature and releasing the pressure, the crude product is subjected to purification by column chromatography to afford the desired this compound.
Reaction Mechanisms and Experimental Workflows
Understanding the underlying reaction mechanisms and experimental workflows is pivotal for optimizing reaction conditions and catalyst design.
Experimental Workflow for Catalyst Screening
Caption: A generalized workflow for the screening and evaluation of catalysts for this compound synthesis.
Proposed Catalytic Cycles
The following diagrams illustrate the proposed mechanisms for each catalytic system.
1. Potassium Iodide (KI) Catalyzed Cycloaddition
The mechanism for the KI-catalyzed reaction between an amino alcohol and CO₂ is believed to proceed through a synergistic activation pathway.
Caption: Proposed mechanism for the KI-catalyzed synthesis of this compound.
2. Cerium Oxide (CeO₂) Catalyzed Reaction with Urea
CeO₂ acts as a heterogeneous catalyst, providing active sites for the reaction between the amino alcohol and urea.
Caption: Proposed mechanism for the CeO₂-catalyzed synthesis using urea as the carbonyl source.
3. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Catalyzed CO₂ Fixation
DBU, a non-nucleophilic strong base, acts as an organocatalyst to activate both the amino alcohol and CO₂.[1]
Caption: Proposed mechanism for the DBU-catalyzed synthesis of this compound.[1]
Conclusion
This comparative guide highlights three effective catalytic systems for the synthesis of this compound. The choice of catalyst depends on the desired reaction conditions, cost, and environmental impact. KI offers a simple and effective homogeneous system. CeO₂ provides a robust and reusable heterogeneous catalyst, particularly effective with urea as the carbon source under solvent-free conditions. DBU serves as an efficient organocatalyst for the direct fixation of CO₂. Further research and optimization of these systems can lead to even more sustainable and economically viable routes for the production of this vital pharmaceutical intermediate.
References
Assessing the Purity of Synthesized 5-Methyl-1,3-oxazolidin-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral building blocks is paramount in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). 5-Methyl-1,3-oxazolidin-2-one, a key chiral auxiliary, demands rigorous purity assessment to ensure predictable and successful outcomes in asymmetric synthesis. This guide provides a comprehensive comparison of analytical methods for evaluating the purity of synthesized this compound, presenting supporting experimental data and detailed protocols for key analytical techniques. Furthermore, we compare its performance in a typical asymmetric reaction with a widely used alternative, the Evans auxiliary.
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound can be determined by several analytical methods, each with its own advantages in terms of sensitivity, selectivity, and information provided. The primary analytical techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Analytical Technique | Principle | Information Provided | Typical Purity Levels Detected | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Chemical and enantiomeric purity (with a chiral column). | >99% | High resolution and sensitivity for non-volatile impurities. Established and widely available. | Requires a suitable chromophore. May require derivatization for some impurities. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Identification and quantification of volatile impurities and residual solvents. | ppm to % level | High sensitivity and specificity for volatile and semi-volatile compounds. Provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample. | Absolute purity determination without the need for a specific reference standard of the analyte. Provides structural confirmation. | >98% | Primary analytical method. Does not require identical reference standards. Provides structural information. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. |
Performance Comparison in Asymmetric Synthesis
This compound is often employed as a chiral auxiliary to control the stereochemistry of chemical reactions. Its performance can be benchmarked against other established chiral auxiliaries, such as the Evans auxiliaries. Below is a comparison of their effectiveness in a diastereoselective alkylation reaction.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| This compound | N-propionyl-5-methyl-1,3-oxazolidin-2-one | Benzyl bromide | >95:5 | ~90 |
| (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | N-propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based)
Procedure:
-
Mobile Phase Preparation: Prepare and degas the appropriate mobile phase (e.g., a mixture of hexane and isopropanol).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample solution and record the chromatogram.
-
Data Interpretation: Identify and integrate the peaks corresponding to the desired enantiomer and any impurities. Calculate the area percentage to determine the chemical and enantiomeric purity.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
Calibrated glassware
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay.
-
Data Processing and Calculation: Integrate the signals corresponding to the analyte and the internal standard. The absolute purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Asymmetric Alkylation using an Evans Auxiliary
Procedure:
-
Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone in an appropriate solvent, add triethylamine and an acylating agent (e.g., propionyl chloride) at 0 °C. Stir the reaction mixture until completion.
-
Enolate Formation: Dissolve the N-acylated oxazolidinone in an anhydrous solvent (e.g., THF) and cool to -78 °C. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the lithium enolate.
-
Diastereoselective Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution at -78 °C and allow the reaction to proceed.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved from the alkylated product by hydrolysis or other methods to yield the desired chiral carboxylic acid and recover the auxiliary.
Visualizing Workflows and Relationships
To better understand the processes involved in utilizing and assessing the purity of this compound, the following diagrams illustrate key workflows.
Performance of 5-Methyl-1,3-oxazolidin-2-one in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 5-Methyl-1,3-oxazolidin-2-one in various solvent systems. By presenting objective experimental data and detailed methodologies, this document aims to assist researchers in making informed decisions regarding the selection and application of this versatile heterocyclic compound.
Physicochemical Properties
This compound is a polar aprotic solvent with a unique property profile that makes it a subject of interest for various applications, including as a reaction medium and in formulations. A clear understanding of its physical and chemical characteristics is fundamental to its effective utilization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H7NO2 | [1][2] |
| Molecular Weight | 101.10 g/mol | [1] |
| Appearance | Clear, colorless liquid | [3] |
| Melting Point | 16 °C | [3] |
| Boiling Point | 305 °C (calculated, at 1013.25 hPa) | [3] |
| Flash Point | 140.5 °C (at 1013.25 hPa) | [3] |
| Density (at 20 °C) | 1.177 g/cm³ | [3] |
| Viscosity (kinematic, at 20 °C) | 21 mm²/s | [3] |
| Vapor Pressure (at 20 °C) | 0.022 hPa (extrapolated) | [3] |
| Log P (octanol/water) | < 0.3 / -0.73 | [3] |
| Water Solubility | Miscible in any ratio (at 20-23 °C) | [3] |
Solubility Profile
The solubility of this compound in a range of common laboratory solvents is a critical parameter for its application in synthesis and formulation. While quantitative data is limited in publicly available literature, qualitative assessments indicate broad miscibility with many polar solvents. A related compound, 3,3'-methylenebis(5-methyloxazolidine), is noted to be completely miscible with water, DMSO, ethanol, n-octanol, and acetone, and partially soluble in toluene and cyclohexane, suggesting a similar profile for this compound.[4]
Table 2: Qualitative Solubility of this compound and Related Structures
| Solvent | Solvent Type | Expected Solubility of this compound | Reference for Related Compound Solubility[4] |
| Water | Polar Protic | Miscible | Completely Miscible |
| Ethanol | Polar Protic | Likely Miscible | Completely Miscible |
| Methanol | Polar Protic | Likely Miscible | - |
| Acetone | Polar Aprotic | Likely Miscible | Completely Miscible |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Miscible | Completely Miscible |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Likely Miscible | - |
| Tetrahydrofuran (THF) | Polar Aprotic | Likely Soluble | - |
| Toluene | Non-polar | Likely Partially Soluble | Partially Soluble |
| Cyclohexane | Non-polar | Likely Partially Soluble | Partially Soluble |
Comparative Performance: this compound vs. N-Methyl-2-pyrrolidone (NMP)
N-Methyl-2-pyrrolidone (NMP) is a widely used industrial solvent with properties similar to this compound. Both are polar aprotic solvents with high boiling points and good solvency for a range of materials.[5][6] The following table provides a comparison of their key properties.
Table 3: Comparison of this compound and N-Methyl-2-pyrrolidone (NMP)
| Property | This compound | N-Methyl-2-pyrrolidone (NMP) |
| Molecular Weight | 101.10 g/mol | 99.13 g/mol |
| Boiling Point | ~305 °C (calc.) | 202-204 °C |
| Melting Point | 16 °C | -24 °C |
| Flash Point | 140.5 °C | 91 °C |
| Density (at 20/25 °C) | 1.177 g/cm³ | 1.028 g/cm³ |
| Water Solubility | Miscible | Miscible |
| Key Structural Feature | Cyclic Carbamate | Lactam |
| Regulatory Status | - | Subject to increasing restrictions (e.g., REACH)[7] |
Stability Profile
The stability of this compound is a critical consideration for its storage and application. The oxazolidinone ring, a cyclic carbamate, is generally more stable than its acyclic counterparts and less susceptible to enzymatic hydrolysis.[8] However, it can be susceptible to degradation under certain conditions.
-
Thermal Stability : A safety data sheet for this compound notes limited thermal stability, which prevented the experimental determination of its normal boiling point.[3] For a related vinyl-substituted compound, a self-accelerating decomposition temperature of >75 °C was determined, suggesting that while it has good thermal stability for many applications, it is not indefinitely stable at elevated temperatures.[9]
-
pH Stability : The stability of the oxazolidinone ring is pH-dependent. While generally stable under neutral and mildly acidic or basic conditions, strong bases can promote hydrolysis of the cyclic carbamate linkage.[10] For a vinyl-substituted analogue, acidic conditions were found to primarily cause hydrolysis of the N-vinyl group, suggesting the oxazolidinone ring itself is relatively stable to acid.[10]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in different solvent systems.
Protocol for Determination of Quantitative Solubility
This protocol is adapted from standard laboratory procedures for determining the solubility of a compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., ethanol, methanol, acetone, THF, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibrate the vials in a constant temperature shaker/water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.
-
-
Calculation:
-
Calculate the solubility in units such as g/100 mL or mg/mL.
-
Protocol for Stability Assessment (Forced Degradation Study)
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions, adapted from guidelines for pharmaceutical stability testing.[11]
Objective: To identify potential degradation pathways and assess the stability of this compound under hydrolytic (acidic and basic), oxidative, and thermal stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Suitable organic solvents (e.g., acetonitrile, methanol)
-
Constant temperature oven
-
pH meter
-
HPLC system with a stability-indicating method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of HCl solution (e.g., 0.1 M).
-
Store the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with a suitable base, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of NaOH solution (e.g., 0.1 M).
-
Store the mixture at room temperature for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with a suitable acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix a known volume of the stock solution with an equal volume of H₂O₂ solution (e.g., 3%).
-
Store the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Store a sample of the solid this compound in a constant temperature oven (e.g., 80 °C) for a defined period (e.g., 7 days).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method that can separate the parent compound from any degradation products.
-
Quantify the amount of remaining parent compound and any major degradation products.
-
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Workflow for Quantitative Solubility Determination.
References
- 1. 5-Methyl-2-oxazolidinone | C4H7NO2 | CID 136837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 6. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 7. Alternatives-NMP [icspecialties.com]
- 8. Cyclic carbamates in medicine: A clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Diastereoselectivity in N-Acyl Oxazolidinone Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions. Among these, N-acyl oxazolidinones, famously developed by David A. Evans, have proven to be exceptionally reliable and versatile for the stereoselective formation of carbon-carbon bonds.[1] This guide provides an objective comparison of the performance of various N-acyl oxazolidinones in key asymmetric transformations, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate chiral auxiliary for a given synthetic challenge.
Performance Comparison of N-Acyl Oxazolidinones
The efficacy of an N-acyl oxazolidinone chiral auxiliary is primarily determined by its ability to direct the formation of one diastereomer over all others, which is quantified by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.). This stereocontrol is largely influenced by the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring. Below, we compare the performance of several commonly used N-acyl oxazolidinones in asymmetric aldol and alkylation reactions.
Asymmetric Aldol Reactions
The aldol reaction is a powerful method for the formation of β-hydroxy carbonyl compounds, and the use of N-acyl oxazolidinones allows for the creation of two new stereocenters with a high degree of control.[2] The reaction typically proceeds through a boron-mediated, six-membered ring chair-like transition state, as described by the Zimmerman-Traxler model, leading to the syn-aldol product with high diastereoselectivity.[3][4]
| Chiral Auxiliary | R' in N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | >99:1 | 85 | Evans et al. |
| (4S)-4-benzyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | >99:1 | 80 | [2] |
| (4S)-4-benzyl-2-oxazolidinone | Propionyl | Benzaldehyde | >99:1 | 95 | [2] |
| (4R)-4-isopropyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | >99:1 | 80 | [2] |
| (4R)-4-isopropyl-2-oxazolidinone | Propionyl | Benzaldehyde | >99:1 | 95 | [2] |
Key Observation: The data clearly indicates that Evans-type oxazolidinones consistently afford the syn-aldol adduct with exceptional levels of diastereoselectivity across a range of aldehydes. The bulky substituents on the oxazolidinone ring, such as benzyl and isopropyl, effectively shield one face of the enolate, directing the approach of the aldehyde.[1]
Asymmetric Alkylation Reactions
The alkylation of enolates derived from N-acyloxazolidinones is a robust method for the enantioselective synthesis of α-substituted carboxylic acids. The stereochemical outcome is highly dependent on the steric bulk of the auxiliary's substituent, which dictates the trajectory of the incoming electrophile.
| Chiral Auxiliary | R' in N-Acyl Group | Electrophile | Diastereomeric Ratio | Yield (%) | Reference |
| (4S)-4-benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | 99:1 | 94 | [1] |
| (4S)-4-benzyl-2-oxazolidinone | Propionyl | Allyl iodide | >99:1 | 90 | [1] |
| (4R)-4-isopropyl-2-oxazolidinone | Propionyl | Benzyl bromide | >99:1 | 91 | [1] |
| (4R)-4-isopropyl-2-oxazolidinone | Propionyl | Methyl iodide | 98.5:1.5 | 92 | [1] |
Key Observation: Similar to aldol reactions, bulky substituents on the oxazolidinone auxiliary lead to high diastereoselectivity in the alkylation step by effectively blocking one face of the enolate.[1]
Mechanism of Diastereoselection in Aldol Reactions
The high syn-diastereoselectivity observed in the Evans aldol reaction can be rationalized by the Zimmerman-Traxler model.[4] The reaction proceeds through a chair-like six-membered transition state where the boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the N-acyl group. The bulky substituent on the chiral auxiliary occupies a pseudo-equatorial position to minimize steric interactions, thereby directing the aldehyde to approach from the less hindered face of the enolate.
Caption: General workflow for an Evans asymmetric syn-aldol reaction.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. The following are representative protocols for the acylation of the chiral auxiliary, and subsequent asymmetric aldol and alkylation reactions.
Acylation of (4S)-4-benzyl-2-oxazolidinone
This procedure describes the N-acylation of the oxazolidinone, a necessary first step to introduce the desired acyl group.[5]
-
Materials: (4S)-4-benzyl-2-oxazolidinone, n-butyllithium (n-BuLi) in hexanes, propionyl chloride, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
A solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 15 minutes.
-
Propionyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred for 30 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Asymmetric Aldol Reaction
This protocol details the boron-mediated aldol reaction to generate the syn-aldol adduct.[2]
-
Materials: N-propionyl-(4S)-4-benzyl-2-oxazolidinone, dibutylboron triflate (Bu₂BOTf), diisopropylethylamine (DIPEA), isobutyraldehyde, anhydrous dichloromethane (DCM).
-
Procedure:
-
A solution of the N-acyloxazolidinone (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
Dibutylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq). The mixture is stirred for 30 minutes.
-
Isobutyraldehyde (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer.
-
The mixture is extracted with DCM, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by column chromatography.
-
Asymmetric Alkylation Reaction
This procedure outlines the enolate formation and subsequent alkylation to introduce an α-substituent.[5]
-
Materials: N-propionyl-(4S)-4-benzyl-2-oxazolidinone, sodium bis(trimethylsilyl)amide (NaHMDS), benzyl bromide, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
A solution of the N-acyloxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of NaHMDS (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the sodium enolate.
-
Benzyl bromide (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by column chromatography.
-
Conclusion
N-acyl oxazolidinones, particularly those with bulky substituents at the C4 position, consistently provide high levels of diastereoselectivity in both aldol and alkylation reactions. The predictability of the stereochemical outcome, based on well-established transition state models, makes these chiral auxiliaries powerful tools in modern asymmetric synthesis. The choice of a specific oxazolidinone will depend on the desired product stereochemistry and the specific reaction conditions, but the data presented in this guide demonstrates their broad applicability and reliability for constructing chiral molecules with high fidelity.
References
5-Methyl-1,3-oxazolidin-2-one: A Comparative Guide to its Applications in Organic Synthesis and Materials Science
For Researchers, Scientists, and Drug Development Professionals
5-Methyl-1,3-oxazolidin-2-one is a versatile heterocyclic compound that has garnered significant attention across various chemical disciplines. Its unique structural features, particularly the presence of a chiral center at the 5-position, have made it an invaluable tool in asymmetric synthesis. Furthermore, its derivatives are key components in pharmaceuticals and advanced materials. This guide provides a comparative overview of the primary applications of this compound, supported by experimental data and detailed protocols to facilitate its adoption and exploration in research and development.
Chiral Auxiliary in Asymmetric Synthesis
The enantiomerically pure forms of this compound are widely employed as chiral auxiliaries, most notably in the Evans' aldol reaction, to control the stereochemical outcome of carbon-carbon bond formation. The methyl group at the 5-position provides effective steric hindrance, directing the approach of electrophiles to the enolate intermediate.
Comparative Performance in Asymmetric Aldol Reactions
The following table summarizes the performance of N-acylated this compound as a chiral auxiliary in the asymmetric aldol reaction, comparing it with other commonly used Evans auxiliaries.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionaldehyde | 97:3 | 88 | [1] |
| (S)-4-Benzyl-2-oxazolidinone | Acrolein | 95:5 | 87 | [1] |
| (S)-4-Isopropyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 | [1] |
| (S)-4-Phenyl-2-oxazolidinone | Benzaldehyde | >98:2 | 90 | [1] |
Key Observation: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone demonstrates excellent diastereoselectivity, comparable to other widely used Evans auxiliaries, making it a reliable choice for achieving high levels of stereocontrol in aldol additions.[1]
Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a general procedure for the diastereoselective aldol reaction using an N-acyl-5-methyl-1,3-oxazolidin-2-one derivative.
1. N-Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 equiv.) dropwise and stir the reaction mixture for 2-4 hours, allowing it to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the N-acyl oxazolidinone by flash chromatography.
2. Boron Enolate Formation and Aldol Addition:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane at 0 °C.
-
Add di-n-butylboron triflate (1.2 equiv.) followed by triethylamine (1.3 equiv.) dropwise.
-
Stir the mixture for 30-60 minutes at 0 °C to form the boron enolate.
-
Cool the reaction to -78 °C and add the aldehyde (1.5 equiv.) dropwise.
-
Stir for 2-3 hours at -78 °C and then allow to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 buffer and methanol.
-
Concentrate the mixture and extract the aldol adduct with ethyl acetate.
-
Purify the product by flash chromatography.
3. Cleavage of the Chiral Auxiliary:
-
The chiral auxiliary can be cleaved under various conditions to yield the desired chiral product (e.g., β-hydroxy acid, ester, or amide) and recover the auxiliary. A common method involves treatment with lithium hydroxide or sodium methoxide.
References
Safety Operating Guide
Proper Disposal of 5-Methyl-1,3-oxazolidin-2-one: A Guide for Laboratory Professionals
Immediate Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
5-Methyl-1,3-oxazolidin-2-one is a chemical compound that requires meticulous handling and disposal due to its significant health hazards. This guide provides essential, step-by-step procedures to ensure the safe management and disposal of this compound in a laboratory setting, thereby protecting personnel and the environment. Adherence to these protocols is crucial for maintaining a safe research environment and complying with regulatory standards.
Essential Safety Information
The primary hazard associated with this compound is its classification as a substance that causes serious eye damage.[1] Accidental contact with the eyes can lead to severe and potentially irreversible injury. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a controlled environment.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1072-70-4 |
| Molecular Formula | C4H7NO2 |
| Molecular Weight | 101.10 g/mol |
| GHS Hazard Statement | H318: Causes serious eye damage |
| GHS Pictogram | |
| Signal Word | Danger |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container.[1] |
| Incompatible Materials | Strong oxidizing agents. |
Operational Plan for Disposal
The recommended disposal procedure for this compound is through a certified hazardous waste management company. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited. The following step-by-step protocol outlines the safe collection and preparation of this chemical for professional disposal.
Experimental Protocol: Waste Collection and Preparation
Objective: To safely collect and store waste this compound and contaminated materials for disposal by a certified hazardous waste facility.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical safety goggles (must be worn at all times)
-
Face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
-
Designated hazardous waste container (clearly labeled, compatible material such as HDPE)
-
Hazardous waste labels
-
Fume hood
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical, ensure all required PPE is worn correctly. Due to the risk of severe eye damage, safety goggles and a face shield are mandatory.
-
Work in a Ventilated Area: All handling of this compound, including the preparation of its waste, should be conducted in a certified chemical fume hood to minimize the risk of inhalation or accidental splashing.
-
Segregate Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Keep it separate from incompatible materials such as strong oxidizing agents.
-
-
Containerize Waste:
-
Use a designated, leak-proof hazardous waste container that is compatible with the chemical. The original container, if empty and in good condition, can be used for the collection of the same waste.
-
For liquid waste, ensure the container has adequate headspace to accommodate expansion.
-
For solid waste (e.g., contaminated lab supplies), double-bag the items in clearly marked bags before placing them in the solid waste container.
-
-
Label the Waste Container:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazard: "Causes Serious Eye Damage".
-
Record the date when waste was first added to the container.
-
-
Store Waste Securely:
-
Arrange for Disposal:
-
Once the container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup.
-
Follow all institutional and local regulations for the transfer and documentation of hazardous waste.
-
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 5-Methyl-1,3-oxazolidin-2-one
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Methyl-1,3-oxazolidin-2-one. It offers procedural, step-by-step guidance on personal protective equipment, handling, and disposal to ensure laboratory safety and operational efficiency.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes serious eye damage.[1] Strict adherence to proper personal protective equipment protocols is mandatory to prevent exposure and ensure personal safety.
Quantitative Data for Personal Protective Equipment
| PPE Category | Specification | Recommendation |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be considered for splash hazards. |
| Skin Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for incidental splash protection. Due to the lack of specific breakthrough time data for this compound, it is crucial to change gloves immediately after any contact with the substance. For prolonged or immersive contact, consult glove manufacturer's specific chemical resistance data. |
| Protective Clothing | Wear a flame-retardant and impervious lab coat or coveralls. Ensure clothing is fully buttoned or zipped. | |
| Respiratory Protection | Not typically required for small-scale laboratory use with adequate ventilation. | A full-face respirator with an appropriate organic vapor cartridge should be used if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area.[1] |
Experimental Protocols: Safe Handling and Storage
Adherence to the following protocols is essential for the safe handling and storage of this compound in a laboratory setting.
Handling Protocol:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Don all required PPE as specified in the table above before handling the chemical.
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashes or the generation of dust.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Storage Protocol:
-
Container: Store in a tightly closed, original container in a dry and cool place.
-
Ventilation: Ensure the storage area is well-ventilated.
-
Incompatibilities: Keep away from strong oxidizing agents.
Operational and Disposal Plans
A clear plan for emergencies and waste disposal is critical for laboratory safety.
Emergency Procedures:
-
Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Spill: For a small spill, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite), and collect it into a suitable container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated and properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's authorized hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
